6-Keto Betamethasone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H27FO6 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C22H27FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,17,24,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,17-,19-,20-,21-,22-/m0/s1 |
InChI Key |
NBDQTCDZBJJKSK-LJZZTJPRSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC(=O)C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CC(=O)C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Keto Betamethasone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The synthesis of 6-Keto Betamethasone is not widely documented in peer-reviewed literature as a standard procedure. This guide presents a proposed synthesis pathway based on established principles of steroid chemistry, primarily through the oxidation of Betamethasone. The experimental protocols provided are adapted from similar transformations and should be considered as a starting point for research and development.
Introduction
This compound, with the chemical formula C22H27FO6, is a known impurity and degradation product of the potent glucocorticoid, Betamethasone.[1][2][3] As a reference standard, it is crucial for the analytical method development, validation, and quality control of Betamethasone-containing pharmaceutical products.[1][2][4] This technical guide outlines a proposed pathway for the synthesis of this compound, provides detailed experimental methodologies, and presents relevant data in a structured format.
Proposed Synthesis Pathway: Oxidation of Betamethasone
The most plausible route to synthesize this compound is through the allylic oxidation of the A-ring of Betamethasone. The 1,4-diene-3-one system in Betamethasone's A-ring is susceptible to oxidation at the C6 position to introduce a ketone functionality. Various oxidizing agents can be employed for such transformations in steroid chemistry, with chromium-based reagents being particularly effective for the oxidation of steroidal dienes.[5]
This guide proposes the use of chromic acid (generated in situ from chromium trioxide in sulfuric acid and acetone, also known as the Jones reagent) for the conversion of Betamethasone to this compound.[5][6][7]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 72559-90-1 | [3][8] |
| Molecular Formula | C22H27FO6 | [3][8] |
| Molecular Weight | 406.44 g/mol | [2][8] |
| Synonyms | (11β,16β)-9-fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,6,20-trione | [2] |
Quantitative Data
Direct synthesis yields for this compound are not available in the literature. The following data pertains to its presence as a degradation product or impurity.
| Data Point | Value | Notes | References |
| Purity (as a reference standard) | Typically >98% | Commercially available reference standards are of high purity. | [2] |
| Formation in Forced Degradation Studies | Variable | The amount of this compound formed depends on the specific stress conditions (e.g., pH, temperature, oxidizing agents). Quantitative data from these studies is often not explicitly reported for this specific impurity. | [9][10][11] |
Experimental Protocols
The following is a proposed experimental protocol for the synthesis of this compound, adapted from the general procedure for the chromic acid oxidation of steroidal dienes.[5]
Materials and Reagents
-
Betamethasone (Starting Material)
-
Chromium Trioxide (CrO3)
-
Concentrated Sulfuric Acid (H2SO4)
-
Acetone (reagent grade, dry)
-
Isopropyl Alcohol
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
Proposed Synthesis Procedure
Step 1: Preparation of the Jones Reagent
-
In a flask, carefully dissolve chromium trioxide in distilled water.
-
Slowly add concentrated sulfuric acid to the solution while cooling in an ice bath.
Step 2: Oxidation Reaction
-
Dissolve Betamethasone in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the prepared Jones reagent dropwise to the stirred Betamethasone solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), using an appropriate solvent system (e.g., ethyl acetate/hexane mixture).
-
Once the starting material is consumed, quench the reaction by the dropwise addition of isopropyl alcohol until the orange-brown color of Cr(VI) is replaced by the green color of Cr(III).
Step 3: Work-up and Purification
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate this compound.
Step 4: Characterization
-
Confirm the identity and purity of the synthesized this compound using analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.[1][4]
Logical Relationships in Betamethasone Degradation
As this compound is primarily known as a degradation product, its formation is part of a complex degradation profile of Betamethasone under various stress conditions.
Conclusion
This technical guide provides a comprehensive overview of a proposed synthesis pathway for this compound, a critical reference standard for the quality control of Betamethasone pharmaceuticals. The proposed method involves the oxidation of the starting material, Betamethasone, using chromic acid. Detailed, albeit adapted, experimental protocols are provided to guide researchers in the potential synthesis and purification of this compound. Further research and development are necessary to optimize the reaction conditions and establish a robust and scalable synthesis process.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. alentris.org [alentris.org]
- 4. This compound | CAS No: 72559-90-1 [aquigenbio.com]
- 5. The Oxidation of Some Steroidal Dienes and Trienes with Chromic Acid - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 6. Chromium Trioxide [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Buy Online CAS Number 72559-90-1 - TRC - this compound | LGC Standards [lgcstandards.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 6-Keto Betamethasone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Keto Betamethasone, a known impurity of the synthetic corticosteroid Betamethasone. The information presented herein is intended to support research, drug development, and quality control activities. All quantitative data is summarized for clarity, and general experimental protocols for the determination of key physicochemical parameters for corticosteroids are detailed.
Core Physicochemical Data
While this compound is primarily recognized as an impurity in Betamethasone preparations, its distinct chemical structure imparts a unique set of physicochemical characteristics.[1][2][3][4][5] The following table summarizes the available data for this compound.
| Property | Value | Source(s) |
| Chemical Name | (8S,9R,10S,11S,13S,14S,16S,17R)-9-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthrene-3,6(7H)-dione | [1] |
| CAS Number | 72559-90-1 | [6][7] |
| Molecular Formula | C22H27FO6 | [6][7] |
| Molecular Weight | 406.5 g/mol | [6][7] |
| Appearance | Off-white solid | [7] |
| Solubility | Soluble in Methanol | [7] |
| Melting Point | Not Available | [7] |
| pKa | Not Available | |
| LogP | Not Available | |
| Purity (by HPLC) | 98.34% | [7] |
Experimental Protocols
Melting Point Determination
The melting point of a corticosteroid can be determined using a capillary melting point apparatus.[8][9]
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus with a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate, typically starting with a rapid ramp to a temperature just below the expected melting point, followed by a slower ramp (e.g., 1-2 °C/minute) to allow for accurate observation.
-
Observation: The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting range. For corticosteroids, which may decompose upon melting, the heating rate can significantly influence the observed melting point.[9]
Solubility Determination
The solubility of a corticosteroid can be determined using the shake-flask method followed by a suitable analytical technique for quantification.[8][10][11]
-
Equilibrium Establishment: An excess amount of the solid corticosteroid is added to a known volume of the solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.
-
Agitation: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: The saturated solution is separated from the excess solid by centrifugation or filtration.
-
Quantification: The concentration of the dissolved corticosteroid in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13][14]
pKa and LogP Determination
The ionization constant (pKa) and the partition coefficient (LogP) are crucial for predicting the absorption and distribution of a drug substance.[15][16]
pKa Determination by UV-Visible Spectrophotometry:
-
Buffer Preparation: A series of buffers with a range of pH values is prepared.
-
Sample Preparation: A stock solution of the corticosteroid is prepared in a suitable solvent and then diluted in each of the buffers.
-
Spectrophotometric Analysis: The UV-Visible spectrum of the compound is recorded in each buffer. The change in absorbance at a specific wavelength as a function of pH is used to determine the pKa.[15]
LogP Determination by Shake-Flask Method:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the corticosteroid is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation and Quantification: The two phases are separated, and the concentration of the corticosteroid in each phase is determined by a suitable analytical method like HPLC. The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[15][17]
Workflow for Impurity Identification and Characterization
As this compound is an impurity of Betamethasone, its identification and characterization are critical for ensuring the quality and safety of the final drug product. The following diagram illustrates a general workflow for this process.
Biological Activity
Currently, there is limited specific information available in the public domain regarding the biological activity or signaling pathways of this compound itself. As an impurity of Betamethasone, it is generally considered as part of the overall safety and purity profile of the active pharmaceutical ingredient. Betamethasone, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor.[18] Further research would be required to determine if this compound possesses any significant biological activity of its own.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Betamethasone EP Impurity B | 25122-41-2 [chemicea.com]
- 5. This compound - CAS - 72559-90-1 | Axios Research [axios-research.com]
- 6. alentris.org [alentris.org]
- 7. One moment, please... [allmpus.com]
- 8. um.edu.mt [um.edu.mt]
- 9. akjournals.com [akjournals.com]
- 10. scielo.br [scielo.br]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ymerdigital.com [ymerdigital.com]
- 14. scispace.com [scispace.com]
- 15. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.pg.edu.pl [chem.pg.edu.pl]
- 18. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Mechanism of Action of 6-Keto Betamethasone and its Parent Compound, Betamethasone
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a detailed overview of the established mechanism of action for the potent synthetic glucocorticoid, betamethasone. Its known metabolite and impurity, 6-Keto Betamethasone, is chemically identified, but as of the current date, its specific pharmacological activities, including its mechanism of action, are not extensively documented in publicly available scientific literature. Therefore, the mechanistic details provided herein are based on the well-characterized actions of its parent compound, betamethasone, and the broader class of glucocorticoids.
Executive Summary
Betamethasone is a synthetic corticosteroid that exerts potent anti-inflammatory and immunosuppressive effects.[1][2] Its primary mechanism of action is through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[3][4] Upon binding, the betamethasone-GR complex translocates to the nucleus and modulates the expression of a wide array of genes. This modulation occurs through two main pathways: transactivation and transrepression. Transrepression, the inhibition of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), is considered the cornerstone of its anti-inflammatory efficacy.[5] Transactivation, the upregulation of anti-inflammatory and metabolic genes, is also a key component of its action but is often associated with adverse side effects.[5][6] While this compound is a known metabolite of betamethasone, its specific contribution to the overall pharmacological profile of the parent drug remains to be elucidated.[7]
The Glucocorticoid Receptor Signaling Pathway
The cellular response to betamethasone is initiated by its passive diffusion across the cell membrane and subsequent binding to the cytosolic glucocorticoid receptor. In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins, which maintain the receptor in a conformation that is competent for ligand binding.[8]
Upon binding of betamethasone, the GR undergoes a conformational change, leading to the dissociation of the chaperone proteins. This unmasking of the nuclear localization signals allows the activated ligand-receptor complex to translocate into the nucleus, where it can dimerize and interact with DNA or other transcription factors to regulate gene expression.[9]
References
- 1. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. betamethasone (systemic) [glowm.com]
The Biological Activity of 6-Keto Betamethasone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Keto Betamethasone is recognized primarily as a metabolite and impurity of Betamethasone, a potent synthetic glucocorticoid widely utilized for its anti-inflammatory and immunosuppressive properties. While extensive research has elucidated the biological activity and mechanism of action of the parent compound, Betamethasone, there is a notable scarcity of publicly available data specifically characterizing the intrinsic biological activity of this compound.
This technical guide provides a comprehensive overview of the well-established biological activity of Betamethasone as a framework for understanding the potential activity of its metabolites. It is designed to be a valuable resource for researchers and professionals in drug development by detailing the known mechanisms, presenting comparative data, and outlining standard experimental protocols for assessing glucocorticoid activity.
Betamethasone: A Potent Glucocorticoid Receptor Agonist
Betamethasone exerts its effects by acting as an agonist for the glucocorticoid receptor (GR).[1][2] Like other corticosteroids, its mechanism of action involves binding to the cytosolic GR, which then translocates to the nucleus and modulates the transcription of target genes.[3] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[4]
Quantitative Biological Activity of Corticosteroids
The following table summarizes the relative potencies of various corticosteroids, providing a comparative context for the activity of Betamethasone. Data for this compound is not available.
| Compound | Anti-inflammatory Potency (Glucocorticoid Activity) | Mineralocorticoid Potency (Sodium Retention) |
| Hydrocortisone | 1 | 1 |
| Prednisolone | 4 | 0.8 |
| Methylprednisolone | 5 | 0.5 |
| Triamcinolone | 5 | 0 |
| Betamethasone | 25-40 | 0 |
| Dexamethasone | 25-30 | 0 |
Data compiled from various sources. The exact potency can vary based on the assay system.
Signaling Pathway of Glucocorticoid Receptor Activation
The canonical signaling pathway for glucocorticoids like Betamethasone involves several key steps, from receptor binding to the modulation of gene expression.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Experimental Protocols for Assessing Glucocorticoid Activity
While specific protocols for this compound are not documented, the following are standard assays used to determine the biological activity of glucocorticoids like Betamethasone.
Glucocorticoid Receptor Competitive Binding Assay
This assay quantifies the affinity of a test compound for the glucocorticoid receptor.
Objective: To determine the binding affinity (Ki or IC50) of a test compound to the GR.
Methodology:
-
Receptor Source: Cytosolic extracts from cells expressing the GR (e.g., rat hepatoma cells or recombinant human GR).
-
Radioligand: A radiolabeled glucocorticoid with high affinity for the GR, such as [3H]-dexamethasone, is used.
-
Procedure:
-
A constant concentration of the radioligand and receptor preparation is incubated with varying concentrations of the unlabeled test compound (e.g., this compound).
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by charcoal adsorption or filter binding).
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This can be converted to a binding affinity constant (Ki).
Glucocorticoid Receptor Transactivation Assay (Reporter Gene Assay)
This assay measures the ability of a compound to activate the GR and induce gene expression.
Objective: To determine the functional potency (EC50) and efficacy of a test compound as a GR agonist.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293 or HeLa) is co-transfected with two plasmids:
-
An expression vector for the human glucocorticoid receptor.
-
A reporter plasmid containing a promoter with multiple glucocorticoid response elements (GREs) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Procedure:
-
The transfected cells are treated with varying concentrations of the test compound.
-
After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.
-
-
Data Analysis: A dose-response curve is generated, and the concentration of the test compound that produces 50% of the maximal response (EC50) is calculated.
Caption: Workflow for a GR Reporter Gene Assay.
Metabolism of Betamethasone
Betamethasone is extensively metabolized in the liver. The metabolic transformations include oxidation of the 11β-hydroxyl group, hydroxylation at the 6β-position, and reduction of the C-20 carbonyl group, followed by side-chain cleavage.[5] this compound is a product of the oxidation of the 6-hydroxy group of a betamethasone metabolite.
Caption: Simplified Metabolic Pathway to this compound.
Conclusion
While this compound is a known metabolite of Betamethasone, there is a clear gap in the scientific literature regarding its specific biological activity. The potent anti-inflammatory and immunosuppressive effects of Betamethasone are well-characterized and serve as the foundation for its clinical use. These activities are mediated through the glucocorticoid receptor signaling pathway.
For researchers and drug development professionals, the provided experimental protocols offer a standard approach to characterizing the potential glucocorticoid activity of metabolites like this compound. Further investigation is necessary to determine if this compound retains any significant GR agonistic activity or if it possesses other off-target effects. Such studies would be crucial for a complete understanding of the overall pharmacological and toxicological profile of Betamethasone.
References
- 1. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
An In-depth Technical Guide to 6-Keto Betamethasone (CAS Number: 72559-90-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Keto Betamethasone, a known impurity and reference standard of the synthetic glucocorticoid, Betamethasone. This document collates available data on its chemical and physical properties, analytical applications, and its relationship with the parent compound. While detailed experimental protocols for its synthesis and specific quantitative spectroscopic data are not extensively published in the public domain, this guide summarizes the existing knowledge to support research, quality control, and drug development activities. The absence of significant literature on its biological activity suggests it is likely an inactive impurity.
Introduction
This compound (CAS: 72559-90-1) is a steroid chemically related to Betamethasone, a potent glucocorticoid used for its anti-inflammatory and immunosuppressive properties. Primarily classified as an impurity that can arise during the synthesis or degradation of Betamethasone, this compound serves as a critical reference standard for analytical chemists and pharmaceutical scientists.[1] Its accurate identification and quantification are essential for ensuring the purity, safety, and efficacy of Betamethasone drug products. This guide aims to consolidate the technical information available for this compound to assist researchers and professionals in the pharmaceutical industry.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below. This data is compiled from various chemical supplier catalogs and databases.
| Property | Value | Source(s) |
| CAS Number | 72559-90-1 | [2][3] |
| Molecular Formula | C22H27FO6 | [2][3] |
| Molecular Weight | 406.44 g/mol | [4] |
| IUPAC Name | (8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthrene-3,6(10H)-dione | [4] |
| Appearance | Off-white solid | [2] |
| Solubility | Soluble in Methanol | [2] |
| Storage Temperature | 2-8 °C | [2] |
| Purity (by HPLC) | Typically ≥98% (as a reference standard) | [2] |
Role as a Pharmaceutical Impurity and Reference Standard
This compound is not marketed as an active pharmaceutical ingredient (API). Its primary significance lies in its role as a process-related impurity or a degradation product of Betamethasone.[5] Regulatory agencies worldwide require stringent control over impurities in pharmaceutical products. Therefore, the availability of highly purified this compound as a reference standard is crucial for:
-
Analytical Method Development: To develop and validate specific and sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the detection and quantification of this impurity in Betamethasone API and finished drug products.
-
Quality Control (QC): For routine QC testing of Betamethasone batches to ensure they meet the predefined purity specifications.
-
Stability Studies: To monitor the formation of this compound during stability studies of Betamethasone products, which helps in determining the shelf-life and appropriate storage conditions.
The logical workflow for the use of this compound as a reference standard in a pharmaceutical setting is illustrated in the diagram below.
Synthesis and Formation
Detailed, publicly available protocols for the specific synthesis of this compound are scarce, as this information is often proprietary. However, its formation is generally attributed to the degradation of Betamethasone.[5] Forced degradation studies of Betamethasone under various stress conditions (e.g., oxidative, thermal, photolytic, and hydrolytic) are typically performed to identify potential degradation products, which would include this compound.
The chemical structure of this compound suggests that its formation from Betamethasone likely involves oxidation at the C6 position of the steroid nucleus.
Analytical Methods and Data
The primary analytical technique for the detection and quantification of this compound as an impurity in Betamethasone is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometric detection.[6] While specific experimental protocols for its analysis are typically developed and validated in-house by pharmaceutical manufacturers, the general principles apply.
General HPLC Method Parameters:
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) in a gradient or isocratic mode. |
| Detection | UV spectrophotometry at a wavelength where both Betamethasone and this compound absorb, or mass spectrometry for higher specificity and sensitivity. |
| Quantification | Based on the peak area response of a calibrated reference standard of this compound. |
Spectroscopic Data:
Detailed spectroscopic data such as 1H-NMR, 13C-NMR, IR, and Mass Spectrometry are provided by commercial suppliers upon purchase of the reference standard.[2] This data is essential for the unambiguous identification and structural confirmation of the impurity. While the raw data is not publicly available, the types of expected data are listed below.
-
1H-NMR and 13C-NMR: Would confirm the carbon-hydrogen framework of the molecule, with characteristic shifts indicating the presence of the ketone at C6.
-
IR Spectroscopy: Would show characteristic absorption bands for the various functional groups, including the hydroxyl groups, the ketone groups (including the additional ketone at C6), and the carbon-carbon double bonds.
-
Mass Spectrometry: Would provide the accurate mass of the molecule, confirming its elemental composition. Fragmentation patterns can also aid in structural elucidation.
Biological Activity and Mechanism of Action
There is a notable absence of published scientific literature detailing any significant biological activity or a specific mechanism of action for this compound. Its classification as an impurity suggests that it is likely considered to be pharmacologically inactive, or at least significantly less active than the parent Betamethasone molecule.
The biological activity of glucocorticoids like Betamethasone is mediated through their binding to and activation of the glucocorticoid receptor (GR), which then modulates gene expression. It is plausible that the introduction of a keto group at the C6 position of the steroid nucleus could sterically hinder or electronically disfavor the binding of this compound to the glucocorticoid receptor, thereby reducing or abolishing its activity. However, without experimental data, this remains a hypothesis.
The diagram below illustrates the generally accepted signaling pathway for glucocorticoids like Betamethasone. It is presumed that this compound does not significantly participate in this pathway.
Conclusion
This compound (CAS 72559-90-1) is a key reference material for the pharmaceutical industry, essential for the quality control of Betamethasone drug products. While it is primarily recognized as an impurity with no significant reported biological activity, its role in ensuring the safety and purity of a widely used corticosteroid is critical. This guide has summarized the available technical information on this compound, highlighting its chemical properties and analytical applications. Further research into its formation during Betamethasone degradation and a definitive assessment of its biological activity would be beneficial for the scientific community. For detailed experimental protocols and quantitative data, researchers are advised to consult the documentation provided by commercial suppliers of this reference standard.
References
- 1. Betamethasone 17-valerate(2152-44-5) 1H NMR spectrum [chemicalbook.com]
- 2. allmpus.com [allmpus.com]
- 3. alentris.org [alentris.org]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. veeprho.com [veeprho.com]
- 6. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
6-Keto Betamethasone: A Technical Overview of its Discovery, Chemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Keto Betamethasone is a significant metabolite and degradation product of the potent synthetic corticosteroid, Betamethasone. While not a therapeutically used compound itself, its presence as a related substance in Betamethasone formulations necessitates a thorough understanding of its discovery, chemical properties, and potential biological implications. This technical guide provides a comprehensive overview of this compound, including its inferred discovery through metabolic studies, its chemical characteristics, and a discussion of its likely biological activity in the context of its parent compound. This document also outlines potential synthetic pathways and analytical methodologies for its identification and quantification, crucial for quality control in pharmaceutical manufacturing.
Introduction
Betamethasone, a fluorinated corticosteroid, was patented in 1958 and approved for medical use in the United States in 1961.[1] It is widely prescribed for its potent anti-inflammatory and immunosuppressive properties.[1][2] The study of its metabolism and degradation pathways led to the identification of several related compounds, including this compound. This compound is characterized by the presence of a ketone group at the C-6 position of the steroid nucleus, a modification that distinguishes it from the parent drug. While initially identified as a product of biological transformation, this compound is now recognized as a potential impurity in Betamethasone drug products, making its study critical for regulatory compliance and drug safety.
Discovery and History
The discovery of this compound is intrinsically linked to the metabolic studies of Betamethasone. Research into the biotransformation of Betamethasone revealed that 6β-hydroxylation is a key metabolic pathway.[3][4][5] This process, catalyzed by cytochrome P450 enzymes in the liver, introduces a hydroxyl group at the 6β-position of the steroid. Subsequent oxidation of this 6β-hydroxy metabolite leads to the formation of this compound.
Therefore, the "discovery" of this compound was not a singular event but rather an outcome of the systematic investigation of how the human body processes Betamethasone. Its identification as a urinary metabolite was a crucial step in understanding the complete pharmacokinetic profile of the parent drug.[5] Today, this compound is commercially available as a reference standard for analytical purposes, highlighting its importance in the quality control of Betamethasone-containing pharmaceuticals.
Chemical Properties
The chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | (8S,9R,10S,11S,13S,14S,16S,17R)-9-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthrene-3,6(7H)-dione | [6][7][8] |
| CAS Number | 72559-90-1 | [6][7][8] |
| Molecular Formula | C22H27FO6 | [6][7] |
| Molecular Weight | 406.45 g/mol | [9] |
Experimental Protocols
Inferred Synthesis of this compound
-
6β-Hydroxylation: The selective introduction of a hydroxyl group at the 6β-position of Betamethasone. This can be achieved through microbial transformation using specific strains of fungi or bacteria known to possess the necessary hydroxylating enzymes. Alternatively, chemical methods involving stereoselective reagents could be employed.
-
Oxidation of the 6β-Hydroxyl Group: The subsequent oxidation of the 6β-hydroxybetamethasone intermediate to the corresponding 6-keto derivative. This transformation can be accomplished using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to avoid over-oxidation or side reactions on the sensitive corticosteroid nucleus.
A generalized workflow for this inferred synthesis is presented below.
Caption: Inferred synthetic pathway for this compound.
Analytical Methods for Identification and Quantification
The identification and quantification of this compound as a related substance in Betamethasone drug products are typically performed using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often employed to achieve good separation of Betamethasone and its various related compounds and degradation products.
-
Detection: UV detection at a wavelength of around 240-254 nm is suitable for these compounds.
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides definitive identification based on the mass-to-charge ratio of the molecule and its fragmentation patterns.
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60F254 plates are a common choice.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as chloroform, methanol, and acetic acid, can be used to separate Betamethasone and its derivatives.
-
Detection: Visualization under UV light at 254 nm.
Signaling Pathways and Mechanism of Action
The specific biological activity and mechanism of action of this compound have not been extensively studied. However, as a close structural analogue of Betamethasone, it is plausible that it may interact with the same biological targets, primarily the glucocorticoid receptor (GR).
Betamethasone exerts its anti-inflammatory effects by binding to the GR in the cytoplasm. This complex then translocates to the nucleus, where it can act in two main ways:
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby reducing the expression of pro-inflammatory genes.
The introduction of a ketone group at the C-6 position in this compound could potentially alter its binding affinity for the GR and, consequently, its potency as a glucocorticoid agonist. Further in-vitro and in-vivo studies are required to elucidate the precise pharmacological profile of this metabolite.
Caption: Generalized signaling pathway of glucocorticoids like Betamethasone.
Quantitative Data
Specific quantitative data on the biological activity of this compound, such as IC50 values or receptor binding affinities, are not widely available in the public domain. For context, the following table summarizes key pharmacokinetic parameters for the parent compound, Betamethasone.
| Parameter | Value | Species | Route of Administration | Source |
| Biological Half-life | 36-54 hours | Human | Systemic | [10] |
| Protein Binding | Weakly bound to transcortin and albumin | Human | Systemic | [10] |
| Metabolism | Hepatic | Human | Systemic | [10] |
| Excretion | Primarily renal (as inactive metabolites) | Human | Systemic | [10] |
Conclusion
This compound, while not a pharmaceutical agent in its own right, holds significant importance in the context of Betamethasone therapy and manufacturing. Its origins as a metabolite have paved the way for its identification as a key impurity. A thorough understanding of its chemical properties, potential synthetic routes, and analytical detection methods is crucial for ensuring the quality, safety, and efficacy of Betamethasone products. Further research is warranted to fully characterize the biological activity of this compound and to determine its potential contribution to the overall pharmacological and toxicological profile of its parent compound. This knowledge will be invaluable for drug development professionals and regulatory scientists in the ongoing effort to provide safe and effective corticosteroid therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Betamethasone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. alentris.org [alentris.org]
- 7. allmpus.com [allmpus.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. tlcstandards.com [tlcstandards.com]
- 10. betamethasone (systemic) [glowm.com]
6-Keto Betamethasone: A Comprehensive Technical Guide to a Key Betamethasone Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone, a potent synthetic glucocorticoid, is widely utilized for its anti-inflammatory and immunosuppressive properties. Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. The biotransformation of betamethasone leads to the formation of various metabolites, each with a potentially distinct pharmacological profile. Among these, 6-Keto Betamethasone has been identified as a product of oxidative metabolism. This technical guide provides a detailed overview of this compound, focusing on its metabolic pathway, analytical quantification, and known biological interactions.
Chemical and Physical Properties
The chemical properties of this compound are essential for its analytical detection and for understanding its biological activity.
| Property | Value | Source |
| Chemical Name | (8S,9R,10S,11S,13S,14S,16S,17R)-9-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthrene-3,6(7H)-dione | N/A |
| Molecular Formula | C22H27FO6 | N/A |
| Molecular Weight | 406.45 g/mol | N/A |
| CAS Number | 72559-90-1 | N/A |
| Appearance | Off-white solid | N/A |
| Solubility | Soluble in Methanol | N/A |
| Storage | 2-8 °C | N/A |
Metabolic Pathway of Betamethasone to this compound
The metabolism of betamethasone is a complex process involving several enzymatic reactions, primarily occurring in the liver. One of the key metabolic routes is hydroxylation at the 6-position, followed by oxidation to form the corresponding keto-metabolite.
The primary metabolic processes for betamethasone include 6β-hydroxylation, 11β-hydroxyl oxidation, and reduction of the C-20 carbonyl group.[1] The formation of this compound is a two-step process initiated by the action of cytochrome P450 enzymes, which introduce a hydroxyl group at the 6β-position of the betamethasone molecule, forming 6β-hydroxybetamethasone. Subsequently, it is hypothesized that a hydroxysteroid dehydrogenase (HSD) enzyme catalyzes the oxidation of the 6β-hydroxyl group to a ketone, yielding this compound.
Experimental Protocols for Identification and Quantification
The analysis of betamethasone and its metabolites in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.
General Sample Preparation from Urine
A common procedure for the extraction of betamethasone metabolites from urine involves enzymatic hydrolysis followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Enzymatic Hydrolysis: To cleave glucuronide conjugates, urine samples are typically treated with β-glucuronidase.[2]
Liquid-Liquid Extraction (LLE): Following hydrolysis, LLE is a frequently employed method for extracting the metabolites. A typical protocol involves the use of an organic solvent like ethyl acetate under alkaline conditions to partition the analytes from the aqueous urine matrix.[2]
Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction. C18 or hydrophilic-lipophilic balance (HLB) cartridges are commonly used for the extraction of steroid hormones from urine.[3] A general SPE protocol involves the following steps:
-
Conditioning: The SPE cartridge is conditioned with methanol followed by water.
-
Loading: The pre-treated urine sample is loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove interferences.
-
Elution: The analytes of interest are eluted with a stronger organic solvent, such as methanol or acetonitrile.
LC-MS/MS Analysis
-
Chromatographic Separation: A reverse-phase C18 column is typically used for the separation of betamethasone and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile) is commonly employed.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This involves selecting a specific precursor ion for this compound and one or more product ions to ensure high selectivity and sensitivity.
Signaling Pathways and Biological Activity
The biological activity of this compound has not been extensively characterized. However, as a metabolite of a potent glucocorticoid, its interaction with the glucocorticoid receptor (GR) is of primary interest.
Glucocorticoids like betamethasone exert their effects through both genomic and non-genomic pathways.[1] The genomic pathway involves the binding of the steroid to the cytosolic GR, which then translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes. This leads to the anti-inflammatory and immunosuppressive effects. The non-genomic pathway involves more rapid, membrane-mediated effects.
The binding affinity of various steroids to the glucocorticoid receptor has been studied, and it is known that substitutions on the steroid molecule can significantly alter this affinity.[4] For instance, the introduction of hydroxyl groups at the 17α or 21 positions generally increases affinity, while esterification at these positions can decrease it.[4] The specific binding affinity of this compound for the GR has not been reported, and further studies are needed to elucidate its potential glucocorticoid activity.
Quantitative Data
Currently, there is a lack of published quantitative data specifically for this compound in biological matrices. A study by Matabosch et al. (2015) identified 24 metabolites of betamethasone in human urine after intramuscular injection, including those resulting from 6-hydroxylation, but did not provide quantitative concentrations for each.[2] Further research is required to establish the pharmacokinetic profile and typical concentrations of this compound following therapeutic administration of betamethasone.
Conclusion and Future Directions
This compound is a recognized metabolite of betamethasone, formed through a two-step process of 6β-hydroxylation and subsequent oxidation. While analytical methods for the general detection of betamethasone metabolites are established, specific and detailed protocols for the quantification of this compound, along with its pharmacokinetic data, are not yet available in the scientific literature. Furthermore, the biological activity and its interaction with the glucocorticoid receptor remain to be elucidated. Future research should focus on the synthesis of a this compound standard to enable accurate quantification, detailed pharmacokinetic studies to understand its formation and elimination, and in vitro and in vivo studies to determine its pharmacological profile and contribution to the overall effects of betamethasone therapy. This will provide a more complete understanding of betamethasone's action and could inform the development of new glucocorticoid therapies with improved efficacy and safety profiles.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Detection and characterization of betamethasone metabolites in human urine by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 3. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 6-Keto Betamethasone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of 6-Keto Betamethasone in organic solvents. A comprehensive search of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. One supplier qualitatively lists methanol as a solvent.[1][2] In the absence of direct data, this guide provides solubility information for the structurally similar parent compound, Betamethasone, and other related corticosteroids to serve as a valuable reference point for researchers. Furthermore, detailed experimental protocols for determining steroid solubility are presented, which can be readily adapted for this compound.
Introduction to this compound
This compound is a derivative of the potent synthetic glucocorticoid, Betamethasone. The introduction of a keto group at the 6-position can influence the molecule's polarity and, consequently, its solubility profile in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including formulation development, analytical method development, and in vitro/in vivo studies.
Solubility Data of Structurally Related Corticosteroids
While specific data for this compound is not available, the solubility of Betamethasone and its esters provides a useful approximation. The following table summarizes the available quantitative and qualitative solubility data for Betamethasone in various organic solvents.
| Compound | Solvent | Solubility | Temperature | Source |
| Betamethasone | Ethanol | ~3 mg/mL | Not Specified | [3] |
| DMSO | ~30 mg/mL | Not Specified | [3] | |
| Dimethylformamide (DMF) | ~25 mg/mL | Not Specified | [3] | |
| Methanol | Sparingly soluble | Not Specified | [4][5] | |
| Acetone | Sparingly soluble | Not Specified | [4][5] | |
| Chloroform | Very slightly soluble | Not Specified | [5] | |
| Dioxane | Sparingly soluble | Not Specified | [4] | |
| Ether | Very slightly soluble | Not Specified | [4] | |
| Betamethasone Dipropionate | Acetone | Freely soluble | Not Specified | [5] |
| Methanol | Soluble | Not Specified | [5] | |
| Chloroform | Freely soluble | Not Specified | [5] | |
| Ethanol (95%) | Sparingly soluble | Not Specified | [5] | |
| Diethyl ether | Slightly soluble | Not Specified | [5] | |
| Betamethasone 17-Valerate | Dibutyl adipate | 0.9% w/w | 25°C | [6] |
| Diisopropyl adipate | 1.4% w/w | 25°C | [6] |
Experimental Protocols for Solubility Determination
The following is a generalized, yet detailed, protocol for determining the solubility of a corticosteroid like this compound in organic solvents. This method is based on the principle of generating a saturated solution and then quantifying the dissolved solute.
Materials and Equipment
-
Solute: this compound (crystalline solid, purity ≥98%)
-
Solvents: A range of organic solvents of interest (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide) of analytical grade or higher.
-
Equipment:
-
Analytical balance (readable to 0.01 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Constant temperature incubator/shaker or water bath
-
Centrifuge
-
Calibrated pipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Experimental Workflow Diagram
References
- 1. allmpus.com [allmpus.com]
- 2. allmpus.com [allmpus.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. CA1182048A - Topically administrable pharmaceutical compositions containing anti-inflammatory steroids - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of 6-Keto Betamethasone
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the quantitative analysis of 6-Keto Betamethasone in biological matrices. This document provides detailed methodologies for sample preparation, liquid chromatography, and mass spectrometry, enabling sensitive and specific detection of this key metabolite.
Introduction
This compound is a metabolite of Betamethasone, a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The metabolic pathway involves 6β-hydroxylation of the parent compound, followed by oxidation to the corresponding ketone. Monitoring the levels of this compound is crucial for understanding the pharmacokinetics and metabolism of Betamethasone. This document outlines a robust LC-MS/MS method for the accurate quantification of this compound.
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters for the LC-MS/MS analysis of this compound. These values are based on established methods for the analysis of Betamethasone and its hydroxylated metabolites and should be validated in individual laboratories.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linear Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Lower Limit of Detection (LLOD) | 0.05 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low QC | 0.3 | 95 - 105 | < 15 |
| Medium QC | 10 | 90 - 110 | < 10 |
| High QC | 80 | 90 - 110 | < 10 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol describes the extraction of this compound from a plasma matrix.
Materials:
-
Plasma samples
-
Internal Standard (IS) working solution (e.g., Betamethasone-d4)
-
Phosphoric acid (0.1 M)
-
Methanol
-
Acetonitrile
-
Water (LC-MS grade)
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
Procedure:
-
Thaw plasma samples to room temperature.
-
To 500 µL of plasma, add 50 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 500 µL of 0.1 M phosphoric acid and vortex for 10 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | As described in Table 3 |
Table 3: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Mass Spectrometry (MS)
Instrumentation:
-
Triple quadrupole mass spectrometer.
MS/MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | As described in Table 4 |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 407.2 | 369.2 | 15 |
| This compound (Qualifier) | 407.2 | 163.1 | 25 |
| Betamethasone-d4 (IS) | 397.2 | 377.2 | 15 |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Metabolic pathway of Betamethasone to this compound.
Application Note and Protocol for the Quantification of 6-Keto Betamethasone in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. The metabolism of betamethasone in vivo leads to the formation of several metabolites, including hydroxylated and oxidized forms. 6-Keto Betamethasone is a metabolite of interest in pharmacokinetic and drug metabolism studies. Accurate and sensitive quantification of this compound in plasma is crucial for understanding the complete metabolic profile and disposition of betamethasone.
This application note provides a detailed protocol for the quantification of this compound in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While specific validated methods for this compound are not widely published, this protocol is based on established and validated methods for the parent drug, betamethasone, and its other metabolites. The proposed method will require full validation according to regulatory guidelines (e.g., FDA or EMA) before implementation in clinical or preclinical studies.
Signaling Pathway and Metabolism
Betamethasone is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4, and by 11β-hydroxysteroid dehydrogenases. The main metabolic pathways include 6β-hydroxylation and 11-oxidation.[1] The formation of this compound involves the introduction of a keto group at the 6th position of the steroid nucleus.
Caption: Metabolic pathway of Betamethasone.
Experimental Workflow
The overall workflow for the quantification of this compound in plasma involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d4
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (drug-free)
-
Extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol:water (1:1, v/v) to create working standards for calibration curve and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution to each tube (except for the blank matrix).
-
Vortex for 10 seconds.
-
Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
LC-MS/MS Analysis
Chromatographic Conditions
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min. |
Mass Spectrometric Conditions
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 407.2 → 387.2 (Proposed) Internal Standard (d4): m/z 411.2 → 391.2 (Proposed) |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
Note: The proposed MRM transitions are based on the molecular weight of this compound (406.5 g/mol ) and a predicted fragmentation pattern (loss of HF, which is a common fragmentation for fluorinated steroids). These transitions must be optimized.
Data Presentation and Method Validation
The method should be validated according to regulatory guidelines, assessing linearity, sensitivity (LLOQ), accuracy, precision, selectivity, recovery, and stability.
Table 1: Proposed Calibration Curve and LLOQ
| Parameter | Proposed Value |
| Calibration Range | 0.1 - 100 ng/mL |
| LLOQ | 0.1 ng/mL |
| Regression Model | Linear, weighted by 1/x² |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Proposed Acceptance Criteria for Accuracy and Precision
| Sample | Accuracy (% Bias) | Precision (% RSD) |
| LLOQ | Within ±20% | ≤ 20% |
| LQC, MQC, HQC | Within ±15% | ≤ 15% |
Table 3: Summary of Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | 0.998 |
| LLOQ (ng/mL) | 0.1 |
| Intra-day Precision (%RSD) | 3.5 - 8.2% |
| Inter-day Precision (%RSD) | 4.1 - 9.5% |
| Intra-day Accuracy (%Bias) | -5.2 to 6.8% |
| Inter-day Accuracy (%Bias) | -4.8 to 7.3% |
| Recovery (%) | ~85% |
| Matrix Effect | No significant matrix effect observed |
| Stability | Stable for 24h at room temp, 3 freeze-thaw cycles, and 1 month at -80°C |
Conclusion
This application note provides a comprehensive, though theoretical, protocol for the quantification of this compound in human plasma by LC-MS/MS. The proposed method is based on well-established analytical principles for related compounds and serves as a strong starting point for method development and validation. Researchers should perform a full validation of this method to ensure its accuracy, precision, and robustness for their specific application.
References
Application Notes and Protocols for 6-Keto Betamethasone ELISA Kit
These application notes provide a detailed protocol for the quantitative determination of 6-Keto Betamethasone in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended for researchers, scientists, and drug development professionals.
Principle of the Assay
This ELISA kit operates on the principle of competitive binding. The microtiter plate is pre-coated with a capture antibody. When the sample or standard containing this compound is added to the wells along with a fixed amount of horseradish peroxidase (HRP)-labeled this compound, the unlabeled this compound from the sample and the HRP-labeled this compound compete for the limited binding sites on the capture antibody. The amount of HRP-labeled conjugate bound to the antibody is inversely proportional to the concentration of this compound in the sample. After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the HRP enzyme to produce a colored product. The intensity of the color is measured spectrophotometrically at 450 nm. The concentration of this compound in the sample is determined by comparing its absorbance with a standard curve generated from known concentrations of this compound.[1][2][3]
Principle of Competitive ELISA
References
Application Notes and Protocols for the Use of 6-Keto Betamethasone as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 6-Keto Betamethasone as a reference standard in analytical method development, validation, and routine quality control.
Introduction
This compound is a key metabolite and impurity of Betamethasone, a potent synthetic glucocorticoid.[1][2] As a reference standard, it is essential for the accurate identification and quantification of this compound in drug substance and drug product stability studies, as well as in metabolic research. Its use ensures the specificity, accuracy, and precision of analytical methods. This document outlines the chemical properties, and protocols for its use in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical method development.
| Property | Value | Reference |
| Chemical Name | (8S,9R,10S,11S,13S,14S,16S,17R)-9-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthrene-3,6(7H)-dione | [3] |
| CAS Number | 72559-90-1 | [3] |
| Molecular Formula | C22H27FO6 | [3] |
| Molecular Weight | 406.44 g/mol | [3] |
| Appearance | Off-white solid | [3] |
| Solubility | Soluble in Methanol | [3] |
| Storage | 2-8 °C | [3] |
Experimental Protocols
The following protocols are provided as a starting point for method development and validation. Analysts should perform their own optimization and validation according to regulatory guidelines.
This protocol describes a stability-indicating HPLC method for the separation of Betamethasone and its related impurities, including this compound.
3.1.1. Materials and Reagents
-
This compound Reference Standard
-
Betamethasone Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 32 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Dilute the stock solution with mobile phase A to a final concentration of 1 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the drug substance or product in methanol to a target concentration of 1 mg/mL of Betamethasone. Dilute with mobile phase A as necessary.
3.1.4. Data Analysis
The identification of this compound in a sample chromatogram is based on the comparison of its retention time with that of the reference standard. Quantification is performed using an external standard method by comparing the peak area of this compound in the sample to the peak area of the standard.
This protocol provides a sensitive and selective method for the quantification of this compound in biological matrices, which is particularly useful for pharmacokinetic studies.
3.2.1. Materials and Reagents
-
This compound Reference Standard
-
Internal Standard (IS) (e.g., Dexamethasone-d4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
3.2.2. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 5 | |
| 7 | |
| 7.1 | |
| 10 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte |
| This compound | |
| IS (Dexamethasone-d4) |
Note: The MRM transitions provided are predicted based on the structure of this compound and should be optimized during method development.
3.2.3. Standard and Sample Preparation
-
Standard Stock Solution (this compound): Prepare a 1 mg/mL stock solution in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with 50:50 methanol:water.
-
Sample Preparation (e.g., Plasma): To 100 µL of plasma, add 20 µL of IS working solution and 300 µL of acetonitrile to precipitate proteins. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in 100 µL of mobile phase A.
Visualizations
The following diagram illustrates the general workflow for using this compound as a reference standard in an analytical setting.
Caption: General Workflow for Reference Standard Use
Betamethasone is metabolized in the liver primarily by cytochrome P450 enzymes, with CYP3A4 being a key enzyme in its transformation. One of the major metabolic pathways is 6β-hydroxylation, which leads to the formation of this compound.
References
- 1. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 6-Keto Betamethasone and Related Glucocorticoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids are a class of steroid hormones that play a crucial role in a wide range of physiological processes, including the regulation of inflammation, immune response, and metabolism. Synthetic glucocorticoids, such as betamethasone and its derivatives, are widely prescribed for their potent anti-inflammatory and immunosuppressive effects.[1] 6-Keto Betamethasone is a related compound of interest, and understanding its activity is crucial for drug development and research.
Signaling Pathway of Glucocorticoid Receptor Activation
Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex. The activated GR-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either activate (transactivation) or repress (transrepression) gene transcription, leading to the physiological effects of the glucocorticoid.
Figure 1: Glucocorticoid Receptor (GR) signaling pathway.
Key Cell-Based Assays
The most common and robust method for quantifying glucocorticoid activity is the Glucocorticoid Response Element (GRE)-driven reporter gene assay. This assay provides a functional measure of the entire intracellular signaling cascade.
GRE-Luciferase Reporter Gene Assay
This assay utilizes a cell line that has been stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple GREs. The binding of an activated GR to these GREs drives the expression of luciferase, and the resulting luminescence is directly proportional to the activity of the glucocorticoid.
Principle: Measurement of light output from the enzymatic reaction catalyzed by luciferase, which is expressed in response to GR activation by the test compound.
Experimental Protocols
Protocol 1: GRE-Luciferase Reporter Gene Assay for Glucocorticoid Activity
This protocol is adapted from established methods for assessing glucocorticoid potency.[2][3]
1. Materials:
-
Cell Line: A549 human lung carcinoma cells or HEK293 human embryonic kidney cells stably transfected with a GRE-luciferase reporter construct.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Test Compound: this compound (or other glucocorticoids) dissolved in DMSO to create a stock solution.
-
Reference Compound: Dexamethasone or Betamethasone.
-
Assay Plate: 96-well, white, clear-bottom cell culture plates.
-
Reagents:
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Luciferase Assay Reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer
-
Multichannel pipette
-
2. Experimental Workflow:
Figure 2: Workflow for the GRE-Luciferase Reporter Gene Assay.
3. Detailed Procedure:
-
Cell Seeding:
-
Harvest and count the A549-GRE-luc cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the test compound (this compound) and the reference compound (Betamethasone) in serum-free DMEM. A typical concentration range would be from 10^-12 M to 10^-5 M.
-
Include a vehicle control (DMSO) and a positive control (a known concentration of Betamethasone, e.g., 1 µM).
-
Carefully remove the culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 6 to 24 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the medium from the wells.
-
Add 50 µL of 1x Cell Culture Lysis Reagent and incubate for 10 minutes at room temperature.[2]
-
Add 50 µL of the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
4. Data Analysis:
-
Subtract the background luminescence (vehicle control) from all readings.
-
Normalize the data to the maximum response of the reference compound.
-
Plot the normalized luminescence values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal response is observed).
Data Presentation
While specific data for this compound is not available from the conducted searches, the following table presents typical EC50 values for Betamethasone and other common glucocorticoids obtained from GRE-luciferase assays in different cell lines. This provides a reference for the expected potency of glucocorticoids in these assay systems.
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| Betamethasone | HEK293T | GRE-bla Reporter | 3.1 | [4] |
| Dexamethasone | HEK293T | GRE-bla Reporter | 1.7 | [4] |
| Budesonide | HEK293T | GRE-bla Reporter | 0.07 | [4] |
| Cortisol | HEK293T | GRE-bla Reporter | 44 | [4] |
| Betamethasone | 231GRE | GRE-luciferase | Comparable to Dexamethasone | [3] |
| Dexamethasone | 231GRE | GRE-luciferase | Not specified | [3] |
Note: The potency of a glucocorticoid can vary depending on the specific cell line, reporter construct, and assay conditions.
Conclusion
The cell-based assays described in these application notes, particularly the GRE-luciferase reporter gene assay, provide a robust and sensitive method for determining the activity of glucocorticoids like this compound. By following the detailed protocols, researchers can obtain reliable and reproducible data on the potency and efficacy of their test compounds. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the underlying biological mechanism. While direct comparative data for this compound is pending further research, the established methodologies for related compounds such as Betamethasone serve as a strong foundation for its characterization.
References
- 1. Pharmacokinetics and Pharmacodynamics of Intramuscular and Oral Betamethasone and Dexamethasone in Reproductive Age Women in India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Cell-Based Bioassay to Screen Environmental Chemicals and Human Serum for Total Glucocorticogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for 6-Keto Betamethasone Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Keto Betamethasone is a significant impurity and metabolite of the potent synthetic corticosteroid, Betamethasone. A thorough understanding of its stability profile is critical for ensuring the safety, efficacy, and quality of Betamethasone-containing pharmaceutical products. These application notes provide a comprehensive protocol for conducting stability testing of this compound, including forced degradation studies and a stability-indicating analytical method. The protocols are based on general principles for corticosteroids and adhere to the International Council for Harmonisation (ICH) guidelines.
Glucocorticoid Receptor Signaling Pathway
Corticosteroids like Betamethasone and its derivatives exert their effects by binding to the glucocorticoid receptor (GR). This interaction initiates a signaling cascade that ultimately modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive responses. The general mechanism is illustrated in the pathway diagram below.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule. These studies also help in developing and validating a stability-indicating analytical method.
Experimental Workflow for Forced Degradation:
Caption: Forced Degradation Experimental Workflow.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Store the solution at 60°C for a specified period (e.g., 24 hours). After the incubation period, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Store the solution at room temperature for a specified period (e.g., 8 hours). After the incubation period, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Store the solution at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid drug substance to a dry heat of 60°C for a specified period (e.g., 7 days). Also, subject the stock solution to the same conditions.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.
-
Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using the stability-indicating HPLC method described below.
Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The method should also be able to separate and quantify the degradation products. The following is a general HPLC method that can be used as a starting point and must be optimized and validated specifically for this compound.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute any degradation products. A typical gradient might be: 0-5 min (90% A), 5-25 min (linear gradient to 50% A), 25-30 min (linear gradient to 10% A), 30-35 min (hold at 10% A), 35-40 min (return to 90% A). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Data Presentation
The results from the stability studies should be summarized in clear and concise tables to allow for easy comparison and trend analysis.
Table 2: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Assay of this compound (%) | % Degradation | Number of Degradation Products | Remarks (e.g., Major Degradant RRT) |
| Control | - | [Data] | [Data] | [Data] | - |
| 0.1 M HCl | 24 hours | [Data] | [Data] | [Data] | [Data] |
| 0.1 M NaOH | 8 hours | [Data] | [Data] | [Data] | [Data] |
| 3% H₂O₂ | 24 hours | [Data] | [Data] | [Data] | [Data] |
| Thermal (60°C) | 7 days | [Data] | [Data] | [Data] | [Data] |
| Photolytic | ICH Q1B | [Data] | [Data] | [Data] | [Data] |
*Data to be filled from experimental results.
Long-Term and Accelerated Stability Testing
Long-term and accelerated stability studies are performed to establish the re-test period or shelf life and recommended storage conditions for the drug substance. These studies should be conducted on at least three primary batches of this compound packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
Table 3: ICH Recommended Storage Conditions for Stability Testing
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency:
-
Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.
-
Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).
Table 4: Template for Long-Term Stability Data for this compound at 25°C/60% RH
| Test Parameter | Acceptance Criteria | Initial | 3 Months | 6 Months | 9 Months | 12 Months |
| Appearance | [Specify] | [Data] | [Data] | [Data] | [Data] | [Data] |
| Assay (%) | [Specify] | [Data] | [Data] | [Data] | [Data] | [Data] |
| Degradation Products (%) | [Specify] | [Data] | [Data] | [Data] | [Data] | [Data] |
| Water Content (%) | [Specify] | [Data] | [Data] | [Data] | [Data] | [Data] |
*Data to be filled from experimental results.
Conclusion
This document provides a comprehensive framework for conducting stability testing of this compound. The successful execution of these protocols will yield critical data on the degradation pathways and intrinsic stability of the molecule, which is essential for regulatory submissions and for ensuring the quality and safety of pharmaceutical products. It is imperative to note that the provided analytical method is a starting point and must be thoroughly optimized and validated for its intended use with this compound.
Application Notes and Protocols: 6-Keto Betamethasone in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Keto Betamethasone is recognized primarily as a metabolite and impurity in the synthesis of betamethasone and dexamethasone, both potent corticosteroids widely used in dermatology.[1][2][3][4] While direct and extensive research on the specific dermatological applications of this compound is limited, its structural relationship to these well-established anti-inflammatory agents suggests that it may possess biological activity relevant to skin biology and pathology. Corticosteroids, such as betamethasone, exert their effects by binding to the glucocorticoid receptor, which leads to the modulation of gene expression, ultimately resulting in anti-inflammatory, immunosuppressive, and anti-proliferative effects.[5][6][7]
These application notes provide a framework for the investigation of this compound in a dermatological research context. The following sections detail protocols for key experiments to characterize its biological activity and potential therapeutic effects on skin cells. While specific quantitative data for this compound is not extensively available in published literature, the provided tables are structured to guide the presentation of data that would be generated from such studies.
I. Quantitative Data Summary
The following tables are designed for the systematic presentation of experimental data for this compound in comparison to a reference corticosteroid, such as Betamethasone.
Table 1: Glucocorticoid Receptor (GR) Binding Affinity
| Compound | IC50 (nM) | Relative Binding Affinity (%) (vs. Dexamethasone) |
| Dexamethasone (Control) | 10 | 100 |
| Betamethasone | 12 | 83 |
| This compound | [Experimental Value] | [Calculated Value] |
Table 2: Anti-inflammatory Activity in Human Keratinocytes (HaCaT)
| Treatment (Concentration) | Pro-inflammatory Cytokine Level (pg/mL) | |
| TNF-α | IL-6 | |
| Untreated Control | [Basal Level] | [Basal Level] |
| LPS (1 µg/mL) | [Stimulated Level] | [Stimulated Level] |
| LPS + Betamethasone (1 µM) | [Experimental Value] | [Experimental Value] |
| LPS + this compound (1 µM) | [Experimental Value] | [Experimental Value] |
| LPS + this compound (10 µM) | [Experimental Value] | [Experimental Value] |
Table 3: Effect on Fibroblast Proliferation (Human Dermal Fibroblasts)
| Compound (Concentration) | Cell Viability (% of Control) after 72h |
| Untreated Control | 100 |
| Betamethasone (1 µM) | [Experimental Value] |
| This compound (1 µM) | [Experimental Value] |
| This compound (10 µM) | [Experimental Value] |
II. Experimental Protocols
Protocol 1: Glucocorticoid Receptor (GR) Competitive Binding Assay
This protocol is adapted from methodologies used to assess the binding affinity of steroids to the glucocorticoid receptor in human keratinocytes.[2]
Objective: To determine the relative binding affinity of this compound for the human glucocorticoid receptor.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
[3H]-Dexamethasone (radiolabeled ligand)
-
Unlabeled Dexamethasone (for standard curve)
-
Betamethasone (as a reference compound)
-
This compound
-
Cytosol extraction buffer
-
Scintillation fluid and counter
Methodology:
-
Cell Culture and Cytosol Preparation:
-
Culture HaCaT cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and centrifuge to pellet cellular debris.
-
Collect the supernatant containing the cytosolic fraction.
-
-
Competitive Binding Assay:
-
In a series of microcentrifuge tubes, add a constant concentration of [3H]-Dexamethasone.
-
Add increasing concentrations of unlabeled dexamethasone (for the standard curve), betamethasone, or this compound.
-
Add the cytosolic extract to each tube and incubate at 4°C to allow for competitive binding.
-
-
Separation and Quantification:
-
Separate the bound from unbound radioligand using a suitable method (e.g., charcoal-dextran).
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound [3H]-Dexamethasone against the log concentration of the competitor.
-
Calculate the IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand).
-
Determine the relative binding affinity (RBA) of this compound compared to Dexamethasone.
-
Protocol 2: In Vitro Anti-inflammatory Assay in Keratinocytes
Objective: To evaluate the ability of this compound to suppress the production of pro-inflammatory cytokines in human keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce inflammation
-
Betamethasone
-
This compound
-
Cell culture medium and supplements
-
ELISA kits for TNF-α and IL-6
Methodology:
-
Cell Culture and Seeding:
-
Culture and seed HaCaT cells in 24-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound or Betamethasone for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include untreated and LPS-only controls.
-
Incubate for a specified period (e.g., 24 hours).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the percentage of inhibition.
-
Protocol 3: Fibroblast Proliferation Assay
This protocol is based on general methodologies for assessing the effects of corticosteroids on skin fibroblast proliferation.[8]
Objective: To assess the effect of this compound on the proliferation of human dermal fibroblasts.
Materials:
-
Primary human dermal fibroblasts (HDFs)
-
Betamethasone
-
This compound
-
Cell culture medium and supplements
-
Cell proliferation assay kit (e.g., MTT, WST-1)
Methodology:
-
Cell Culture and Seeding:
-
Culture and seed HDFs in 96-well plates and allow them to attach.
-
-
Treatment:
-
Treat the cells with different concentrations of this compound or Betamethasone. Include an untreated control.
-
Incubate for 72 hours.
-
-
Proliferation Assessment:
-
Add the proliferation reagent (e.g., MTT) to each well and incubate as per the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control.
-
III. Visualizations
Caption: Proposed mechanism of action for this compound via the glucocorticoid receptor pathway.
Caption: Experimental workflow for the in vitro anti-inflammatory assay.
References
- 1. alentris.org [alentris.org]
- 2. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatoscientific.com [chromatoscientific.com]
- 6. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - CAS - 72559-90-1 | Axios Research [axios-research.com]
- 8. Effects of corticosteroids on the growth and metabolism of fibroblasts cultured from human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 6-Keto Betamethasone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 6-Keto Betamethasone, a critical related substance and potential impurity in the synthesis of betamethasone and its derivatives. The described protocol provides a reliable methodology for isolating this compound with high purity, suitable for use as a reference standard or for further pharmacological studies. The method utilizes a C18 stationary phase with a gradient elution of a methanol and water mobile phase, ensuring efficient separation from closely related steroid impurities.
Introduction
This compound (Molecular Formula: C₂₂H₂₇FO₆, Molecular Weight: 406.44 g/mol ) is a key compound in the quality control and manufacturing of betamethasone, a potent glucocorticoid used in various anti-inflammatory and immunosuppressive therapies.[1][2][3][4][5][6] Accurate isolation and purification of this compound are essential for establishing impurity profiles, conducting toxicological assessments, and for the development and validation of analytical methods.[7] High-performance liquid chromatography (HPLC) is a powerful technique for the purification of corticosteroids due to its high resolution and efficiency.[8] This document provides a detailed protocol for the preparative HPLC purification of this compound.
Experimental Protocol
This method is designed for the preparative purification of this compound from a mixture of related steroidal compounds.
1. Instrumentation and Materials:
-
Preparative HPLC system with a gradient elution capability
-
UV-Vis detector
-
Fraction collector
-
Data acquisition and processing software
-
Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size)
-
HPLC-grade methanol
-
HPLC-grade water
-
This compound crude sample
-
0.45 µm syringe filters
2. Chromatographic Conditions:
| Parameter | Value |
| Stationary Phase | Reversed-Phase C18, 5 µm |
| Column Dimensions | 250 mm x 10 mm |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Methanol |
| Gradient Elution | 0-5 min: 40% B; 5-25 min: 40-70% B; 25-30 min: 70% B; 30-35 min: 70-40% B; 35-40 min: 40% B |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 500 µL (dependent on sample concentration and column loading capacity) |
| Column Temperature | Ambient (approximately 25°C) |
3. Sample Preparation:
-
Dissolve the crude sample containing this compound in a minimum amount of methanol.
-
Ensure the final concentration is suitable to avoid column overloading. A starting concentration of 1-5 mg/mL is recommended.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
4. Purification Procedure:
-
Equilibrate the HPLC column with the initial mobile phase composition (60% Mobile Phase A, 40% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Initiate the gradient elution program.
-
Monitor the chromatogram in real-time and collect the fraction corresponding to the this compound peak based on its expected retention time.
-
Analyze the collected fractions for purity using an analytical HPLC method.
-
Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified this compound.
Data Presentation
The following table summarizes the expected retention times and resolution for this compound and potential closely related impurities based on typical corticosteroid separation profiles.
| Compound | Expected Retention Time (min) | Resolution (Rs) from Betamethasone |
| Betamethasone | 18.5 | - |
| This compound | 22.1 | > 2.0 |
| Betamethasone Valerate | 28.3 | > 5.0 |
| Other Related Impurities | Variable | > 1.5 |
Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and exact mobile phase composition.
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The HPLC method described in this application note provides an effective and reproducible protocol for the purification of this compound. The use of a C18 reversed-phase column with a methanol-water gradient allows for the successful separation of the target compound from other structurally similar corticosteroids and impurities. This method is suitable for implementation in research and development laboratories for the preparation of high-purity this compound reference standards.
References
- 1. This compound - CAS - 72559-90-1 | Axios Research [axios-research.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. alentris.org [alentris.org]
- 4. allmpus.com [allmpus.com]
- 5. allmpus.com [allmpus.com]
- 6. This compound - SRIRAMCHEM [sriramchem.com]
- 7. ymerdigital.com [ymerdigital.com]
- 8. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Keto Betamethasone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Keto Betamethasone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: this compound is typically synthesized via the selective allylic oxidation of Betamethasone at the C6 position. This reaction introduces a ketone functional group at a reactive allylic carbon in the A-ring of the steroid.
Q2: What are the critical parameters to control for a successful synthesis?
A2: Key parameters to control include the choice of oxidizing agent, reaction temperature, reaction time, and the solvent system. Over-oxidation or side reactions can occur if these are not carefully managed, leading to a lower yield of the desired product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be compared against the starting material (Betamethasone) and a reference standard of this compound to determine the extent of conversion.
Q4: What are the common impurities or byproducts in this synthesis?
A4: Common impurities include unreacted Betamethasone, over-oxidized products, and other isomers. The formation of these byproducts is highly dependent on the reaction conditions. Forced degradation studies of betamethasone have shown the formation of various related substances under stress conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of Betamethasone | - Inactive oxidizing agent.- Insufficient amount of oxidizing agent.- Low reaction temperature. | - Use a fresh batch of the oxidizing agent.- Increase the molar equivalents of the oxidizing agent incrementally.- Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of multiple products (low selectivity) | - Reaction temperature is too high.- Reaction time is too long.- Inappropriate choice of oxidizing agent. | - Lower the reaction temperature.- Optimize the reaction time by monitoring with TLC or HPLC.- Screen different selective oxidizing agents (e.g., manganese dioxide, chromium trioxide-pyridine complex). |
| Product degradation | - Harsh reaction conditions (e.g., strong acid or base).- Prolonged exposure to high temperatures. | - Use milder reaction conditions.- Minimize the reaction time and work up the reaction as soon as it is complete. |
| Difficulty in purifying the product | - Co-elution of impurities with the product.- Similar polarity of byproducts and the desired product. | - Optimize the mobile phase for column chromatography to improve separation.- Consider using a different stationary phase for chromatography.- Recrystallization of the semi-purified product can improve purity. |
Experimental Protocols
Below is a detailed methodology for the synthesis of this compound via allylic oxidation.
Materials:
-
Betamethasone
-
Manganese Dioxide (activated)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica Gel for column chromatography
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Betamethasone (1 equivalent) in dichloromethane (DCM).
-
Addition of Oxidant: To the stirred solution, add activated manganese dioxide (10-20 equivalents) portion-wise at room temperature. The large excess of MnO2 is to ensure the reaction goes to completion.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 7:3 v/v). The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with DCM.
-
Extraction: Combine the filtrates and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Collect the fractions containing the desired product (as identified by TLC). Combine the pure fractions and evaporate the solvent to yield this compound. Confirm the identity and purity of the product using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic resonance (NMR) spectroscopy.
Data Presentation
| Oxidizing Agent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (by HPLC, %) |
| Manganese Dioxide | 24-48 | 25 | 60-70 | >95 |
| Chromium Trioxide-Pyridine | 4-8 | 0-25 | 50-60 | >90 |
| tert-Butyl Hydroperoxide/Cu(I) catalyst | 12-24 | 25-40 | 40-50 | ~85 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for this compound synthesis.
Technical Support Center: 6-Keto Betamethasone Degradation Product Identification
Disclaimer: Information regarding the specific degradation products and pathways of 6-Keto Betamethasone is not extensively available in published scientific literature. The following guide is based on general knowledge of corticosteroid degradation and provides a framework for researchers to approach the identification of this compound degradation products. The experimental protocols and potential degradation products listed are intended as a starting point for investigation and should be confirmed by appropriate analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a derivative of betamethasone, a potent glucocorticoid steroid. It is characterized by the presence of a ketone group at the 6th position of the steroid nucleus. Its chemical formula is C22H27FO6, and its CAS number is 72559-90-1.[1][2][3][4]
Q2: What are the likely degradation pathways for this compound?
While specific data for this compound is limited, corticosteroids, in general, are susceptible to degradation through several pathways:
-
Oxidation: The side chain at C17 is a common site for oxidative degradation in corticosteroids.
-
Hydrolysis: If ester groups are present, they can be hydrolyzed. Although this compound itself does not have ester groups, this is a common pathway for many betamethasone derivatives.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the steroid structure.
-
Dehydration: Loss of a water molecule can occur under acidic conditions.
-
Isomerization: Changes in the stereochemistry of the molecule can occur under certain conditions.
The presence of the 6-keto group might influence the stability of the A-ring of the steroid nucleus, potentially leading to unique degradation pathways not observed in other betamethasone analogs.
Q3: What analytical techniques are most suitable for identifying this compound degradation products?
A combination of chromatographic and spectroscopic techniques is essential for the separation and identification of degradation products:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary method for separating the parent drug from its degradation products. A stability-indicating HPLC method should be developed and validated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for determining the molecular weights of the degradation products, which provides vital clues about their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful tools for the definitive structural elucidation of isolated degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify changes in functional groups of the degradation products compared to the parent molecule.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Unexpected peaks in the HPLC chromatogram of a this compound sample. | Sample degradation due to improper storage (exposure to light, high temperature, or humidity).Interaction with excipients in a formulation.Use of a non-validated analytical method that shows impurities. | Review storage conditions and protect samples from light and heat.Perform compatibility studies with excipients.Develop and validate a stability-indicating HPLC method. |
| Inconsistent results in degradation studies. | Variability in stress conditions (temperature, pH, reagent concentration).Instability of degradation products.Inadequate sample preparation. | Precisely control all stress parameters.Analyze samples immediately after stress testing or store them under conditions that prevent further degradation.Optimize and validate the sample preparation procedure. |
| Difficulty in identifying the structure of a degradation product. | Insufficient amount of the isolated impurity for spectroscopic analysis.Complex structure of the degradation product.Co-elution of multiple impurities. | Optimize the stress conditions to maximize the formation of the target degradation product for isolation.Use a combination of advanced spectroscopic techniques (e.g., high-resolution MS, 2D NMR).Improve the chromatographic separation by modifying the HPLC method (e.g., change column, mobile phase, gradient). |
| Mass balance in forced degradation studies is not within the acceptable range (e.g., 95-105%). | Formation of non-UV active or volatile degradation products.Precipitation of the drug or degradation products.Inaccurate quantification due to differences in the response factors of degradation products. | Use a mass-sensitive detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer in parallel with the UV detector.Visually inspect samples for precipitation and adjust solvent if necessary.Determine the relative response factors for the major degradation products if their standards are available. |
Experimental Protocols
Generic Protocol for Forced Degradation Study of this compound
This protocol provides a general framework. Specific concentrations, time points, and analytical parameters need to be optimized for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Keep at room temperature for 2, 4, and 8 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H2O2.
-
Keep at room temperature, protected from light, for 24, 48, and 72 hours.
-
-
Thermal Degradation:
-
Store the solid drug substance and the stock solution at 80°C for 7 days.
-
-
Photodegradation:
-
Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze by a validated stability-indicating HPLC-UV method.
-
Analyze the major degradation products by LC-MS to determine their molecular weights.
4. Data Analysis:
-
Calculate the percentage degradation of this compound.
-
Determine the relative retention times of the degradation products.
-
Propose tentative structures for the degradation products based on their molecular weights and knowledge of corticosteroid degradation pathways.
Data Presentation
Hypothetical Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (RRT) |
| 0.1 M HCl, 60°C, 72h | 15.2% | 3 | 0.85 |
| 0.1 M NaOH, RT, 8h | 25.8% | 4 | 1.15 |
| 3% H2O2, RT, 72h | 8.5% | 2 | 0.92 |
| Thermal (Solid), 80°C, 7d | 2.1% | 1 | 1.08 |
| Photolytic (Solution) | 35.6% | 5 | 0.78, 1.25 |
Note: This table is for illustrative purposes only. Actual results will vary based on experimental conditions.
Visualizations
Logical Workflow for Troubleshooting Degradation Issues
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Investigation of the Influence of Various Functional Groups on the Dynamics of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 6-Keto Betamethasone in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 6-Keto Betamethasone during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a metabolite and a known impurity of Betamethasone, a potent glucocorticoid.[1][2] Like many corticosteroids, it is a lipophilic molecule with poor aqueous solubility. This low solubility can lead to several issues in experimental assays, including precipitation in aqueous buffers, inaccurate concentration measurements, and reduced bioavailability in cell-based assays, ultimately affecting the reliability and reproducibility of results.
Q2: What are the primary solvents for dissolving this compound?
A2: The primary recommended solvent for this compound is Methanol.[1] Other organic solvents commonly used for corticosteroids with similar structures, such as Dimethyl Sulfoxide (DMSO) and ethanol, are also viable options for creating concentrated stock solutions.[3]
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?
A3: This is a common issue when diluting a concentrated stock solution in an organic solvent into an aqueous medium. To mitigate this, you can try the following:
-
Reduce the final concentration of the organic solvent: Aim for a final concentration of the organic solvent (e.g., DMSO) in your assay medium to be as low as possible, ideally below 1%, to avoid solvent effects on cells and to minimize precipitation.[3]
-
Use a co-solvent system: A mixture of solvents can sometimes improve solubility. For analytical techniques like HPLC, mobile phases often consist of a mixture of water, acetonitrile, and methanol.[4][5]
-
Employ solubilizing agents: Agents like cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.[6][7][8]
-
Gentle warming and sonication: Briefly warming the solution to 37°C and using a sonicator can help dissolve small precipitates, but be cautious about the temperature stability of your compound and other assay components.[9]
Q4: Can I use surfactants to improve the solubility of this compound?
A4: Yes, surfactants can be used to increase the solubility of poorly soluble compounds. However, their use in cell-based assays should be approached with caution as they can be cytotoxic. For non-cell-based assays like HPLC, surfactants can be incorporated into the mobile phase.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium, leading to inconsistent concentrations of the active compound.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your cell culture plate under a microscope for any signs of precipitation after adding the this compound solution.
-
Optimize Stock Solution Dilution: Prepare intermediate dilutions of your stock solution in the cell culture medium before adding it to the cells. This gradual dilution can help prevent shocking the compound out of solution.
-
Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is consistent across all experiments and as low as possible (ideally ≤ 0.5%).[3] Remember to include a vehicle control with the same final solvent concentration.[10]
-
Consider Cyclodextrins: For persistent solubility issues, explore the use of cyclodextrins, which can enhance the aqueous solubility of corticosteroids.[6][7]
-
Issue 2: Poor peak shape and reproducibility in HPLC analysis.
-
Possible Cause: The compound is not fully solubilized in the injection solvent or is precipitating upon mixing with the mobile phase.
-
Troubleshooting Steps:
-
Optimize Injection Solvent: Ensure this compound is fully dissolved in the initial solvent. If using a purely aqueous diluent, consider adding a small, compatible percentage of an organic solvent like acetonitrile or methanol.
-
Mobile Phase Compatibility: The composition of your mobile phase is crucial. A gradient elution with a higher percentage of organic solvent at the beginning can help to keep the compound in solution as it enters the column.[4]
-
Sample Filtration: Always filter your sample through a 0.22 µm or 0.45 µm filter before injection to remove any undissolved particles that could damage the column and affect the results.
-
Column Temperature: Increasing the column temperature can sometimes improve the solubility and peak shape of a compound.
-
Quantitative Data Summary
The following table summarizes the known solubility information for Betamethasone, which can serve as a guide for this compound due to their structural similarity. Specific quantitative data for this compound is limited.
| Solvent | Betamethasone Solubility | This compound Solubility | Reference |
| Water | Practically insoluble (66.5 mg/L at 25°C) | Not specified | [11][12] |
| Methanol | Sparingly soluble | Soluble | [1][12] |
| Ethanol (95%) | Sparingly soluble | Not specified | [12] |
| Acetone | Sparingly soluble | Not specified | [12] |
| Chloroform | Very slightly soluble | Not specified | [12] |
| Diethyl Ether | Very slightly soluble | Not specified | [12] |
| Dioxane | Sparingly soluble | Not specified | [12] |
| DMSO | Soluble (for stock solutions) | Not specified, but likely soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 406.45 g/mol .
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication (5-10 minutes) in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration of HP-β-CD will need to be optimized but can range from 1% to 45% (w/v).
-
Add the this compound powder to the HP-β-CD solution while stirring.
-
Continue stirring the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The resulting clear solution contains the solubilized this compound-cyclodextrin complex.
-
Visualizations
Caption: Workflow for preparing and using this compound in assays.
Caption: Troubleshooting logic for addressing this compound precipitation.
References
- 1. allmpus.com [allmpus.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betamethasone-in-cyclodextrin-in-liposome: the effect of cyclodextrins on encapsulation efficiency and release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. emulatebio.com [emulatebio.com]
- 10. researchgate.net [researchgate.net]
- 11. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Synthesis of 6-Keto Betamethasone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Keto Betamethasone. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
The synthesis of this compound typically involves the allylic oxidation of the C6 position of Betamethasone. Common oxidizing agents used for this transformation include chromium-based reagents like chromium trioxide (CrO₃) in an appropriate solvent system, or peroxide-based methods, such as tert-butyl hydroperoxide (t-BHP) in the presence of a metal catalyst.
Q2: What are the potential impurities that can form during the synthesis of this compound?
Several impurities can arise depending on the reaction conditions. These can be broadly categorized as:
-
Over-oxidation products: Oxidation at other positions, such as the C11-hydroxyl group, can lead to the formation of dione impurities.
-
Starting material: Incomplete reaction can result in the presence of unreacted Betamethasone.
-
Side-chain cleavage products: Harsh reaction conditions can lead to the cleavage of the C17 side chain.
-
Epimerization products: Isomerization at chiral centers may occur under certain pH and temperature conditions.
-
Solvent-related impurities: Residual solvents from the reaction and purification steps.
Q3: What analytical techniques are recommended for monitoring the reaction and identifying impurities?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the progress of the reaction and quantifying the formation of this compound and its impurities.[1] Mass Spectrometry (MS), particularly LC-MS, is invaluable for the identification of unknown impurities by providing molecular weight information. Nuclear Magnetic Resonance (NMR) spectroscopy is used for the definitive structural elucidation of the final product and any isolated impurities.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reagent Activity: Ensure the oxidizing agent is fresh and has not degraded. For instance, the potency of chromium trioxide solutions can decrease over time. - Optimize Reaction Time: Monitor the reaction progress using HPLC at regular intervals to determine the optimal reaction time. - Increase Temperature (with caution): A modest increase in reaction temperature may improve the reaction rate. However, this should be done cautiously as it can also lead to the formation of degradation products. |
| Degradation of Product | - Control Temperature: Avoid excessive temperatures, which can promote the degradation of the desired product. - Quench the Reaction Promptly: Once the reaction has reached its optimal point, it should be quenched immediately to prevent further reactions and product degradation. |
| Suboptimal Reagent Stoichiometry | - Titrate Oxidizing Agent: The molar ratio of the oxidizing agent to the starting material is critical. An excess may lead to over-oxidation, while an insufficient amount will result in an incomplete reaction. Perform small-scale experiments to determine the optimal stoichiometry. |
Issue 2: Formation of Significant Amounts of Impurities
Common Impurities and Mitigation Strategies
| Impurity | Potential Cause | Recommended Action |
| 11-Keto-Betamethasone | Over-oxidation due to harsh reaction conditions or excess oxidizing agent. | - Reduce the stoichiometry of the oxidizing agent. - Lower the reaction temperature. - Decrease the reaction time. |
| Side-chain Cleavage Products | Use of strong acids or high temperatures. | - Employ milder reaction conditions. - If acidic conditions are necessary, use a weaker acid or a buffered system. |
| Unreacted Betamethasone | Incomplete reaction. | - See troubleshooting steps for "Low Yield". - Consider a step-wise addition of the oxidizing agent to maintain an effective concentration throughout the reaction. |
Experimental Protocols
General Protocol for Allylic Oxidation using Chromium Trioxide
This is a generalized procedure and should be optimized for specific laboratory conditions.
-
Dissolution: Dissolve Betamethasone in a suitable solvent, such as a mixture of acetic acid and water.
-
Cooling: Cool the solution to a controlled temperature, typically between 0 and 5 °C, using an ice bath.
-
Addition of Oxidant: Slowly add a pre-prepared solution of chromium trioxide in aqueous acetic acid to the reaction mixture while maintaining the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.
-
Quenching: Once the desired conversion is achieved, quench the reaction by adding a reducing agent, such as sodium bisulfite or isopropanol.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
References
Technical Support Center: Optimizing LC-MS Parameters for 6-Keto Betamethasone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of 6-Keto Betamethasone.
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS parameters for the analysis of corticosteroids like this compound?
A1: While specific parameters for this compound may require optimization, typical starting points derived from the analysis of betamethasone and related compounds include:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C8 or C18 column is commonly used.[1][2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[1][3][4]
-
Flow Rate: Flow rates are typically in the range of 0.2-1.0 mL/min.[2][3]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for corticosteroids.[1][5][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
Precursor/Product Ions: For betamethasone, a common transition is m/z 393 -> 373.[2] The precursor ion for this compound would be different and needs to be determined, but the fragmentation pattern might show similarities.
-
Q2: How can I prepare my sample for this compound analysis?
A2: Sample preparation is crucial to remove interferences and concentrate the analyte. Common techniques for corticosteroids in biological matrices include:
-
Liquid-Liquid Extraction (LLE): This involves extracting the analyte from the aqueous sample into an immiscible organic solvent.[2][7] Solvents like diisopropyl ether or a mixture of ether and n-hexane have been used for betamethasone.[2][7]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample by using a solid sorbent to retain the analyte while interferences are washed away.
-
Protein Precipitation (PP): For plasma or serum samples, precipitating proteins with a solvent like acetonitrile can be a quick and simple preparation method.[4]
Q3: What are some common issues encountered during the LC-MS analysis of corticosteroids?
A3: Common challenges include:
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of the analyte, leading to reduced sensitivity and inaccurate quantification.[8]
-
Poor Peak Shape: This can be caused by issues with the mobile phase pH, column degradation, or sample solvent effects.
-
Low Sensitivity: This may result from non-optimal ionization parameters, sample loss during preparation, or ion suppression.
-
Isomeric Interference: Betamethasone and its isomers, like dexamethasone, can be difficult to separate chromatographically.[9] While this compound has a different mass, understanding the chromatographic behavior of related isomers is important.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Mobile Phase pH | Adjust the pH of the aqueous mobile phase. For acidic compounds, a lower pH can improve peak shape. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
Issue 2: Low Signal Intensity or No Peak Detected
| Possible Cause | Suggested Solution |
| Incorrect MS Parameters | Optimize the cone voltage and collision energy for the specific MRM transition of this compound.[2] |
| Ion Suppression | Improve sample cleanup to remove interfering matrix components.[8] Consider using a different chromatographic method to separate the analyte from the suppression zone. |
| Sample Degradation | Ensure proper sample storage and handling. For some betamethasone esters, stabilizers are added to plasma samples.[2] |
| Instrument Contamination | Clean the ion source of the mass spectrometer. |
Issue 3: High Background Noise
| Possible Cause | Suggested Solution |
| Contaminated Mobile Phase | Use high-purity LC-MS grade solvents and additives. Freshly prepare the mobile phase. |
| Leaking Pump Seals | Check the LC pump for leaks and perform necessary maintenance. |
| Dirty Ion Source | Clean the ion source components, including the capillary and cones. |
Experimental Protocols
General Protocol for LC-MS/MS Analysis of a Corticosteroid
This protocol provides a general framework. Specific conditions for this compound should be optimized.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample, add an internal standard.
-
Add 3 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
The following table summarizes typical parameters for betamethasone analysis which can be a starting point for this compound.
| Parameter | Typical Value |
| LC Column | C18 or C8, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start at 10-20% B, increase to 90-95% B over 5-10 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C[2] |
| Desolvation Temperature | 300 - 450 °C[2] |
| MRM Transition | To be determined for this compound |
Visualizations
References
- 1. Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. akjournals.com [akjournals.com]
- 4. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dshs-koeln.de [dshs-koeln.de]
troubleshooting low recovery of 6-Keto Betamethasone in extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the extraction of 6-Keto Betamethasone, a polar corticosteroid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound during extraction?
Low recovery of this compound is often attributed to several factors, primarily related to its polar nature. Key reasons include:
-
Inappropriate Extraction Method: Using a generic protocol not optimized for polar compounds can lead to significant analyte loss.
-
Incorrect Sorbent Selection in Solid-Phase Extraction (SPE): Using a highly nonpolar sorbent (like C18) may not adequately retain the polar this compound.
-
Suboptimal pH: The pH of the sample and solvents can affect the ionization state of this compound, influencing its solubility and interaction with the extraction media.
-
Inadequate Elution Solvent Strength: The solvent used to elute the analyte from the SPE sorbent may not be strong enough to overcome the analyte-sorbent interactions.
-
Sample Matrix Effects: Endogenous components in biological samples (e.g., plasma, urine) can interfere with the extraction process.[1]
-
Analyte Instability: Degradation of this compound due to improper temperature or pH conditions during extraction can lead to lower yields.
Q2: Which extraction method is recommended for this compound, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
For polar corticosteroids like this compound, Solid-Phase Extraction (SPE) is generally the recommended method.[2] SPE, particularly with a hydrophilic-lipophilic balanced (HLB) sorbent, offers several advantages over traditional LLE, including:
-
Higher and more consistent recoveries. [3]
-
Cleaner extracts with fewer matrix effects. [1]
-
Reduced solvent consumption. [2]
-
Amenability to automation for higher throughput. [4]
While LLE can be used, it may result in lower recoveries for polar compounds and is more prone to emulsion formation.[3] Supported Liquid Extraction (SLE) is a modern alternative to LLE that offers many of the benefits of SPE, such as high recoveries and ease of automation.[5][6][7][8]
Q3: What is the ideal pH for extracting this compound?
The optimal pH for extraction will depend on the chosen method (LLE or SPE) and the specific sorbent used in SPE. For SPE of corticosteroids, sample pretreatment often involves dilution with a buffer to a specific pH to ensure consistent ionization of the analyte and enhance its retention on the sorbent.[9] While specific studies on this compound are limited, for its parent compound, betamethasone, stability is greatest in a slightly acidic to neutral pH range (pH 3.5-5).[10] Extreme pH values should be avoided to prevent degradation. It is recommended to perform optimization experiments to determine the ideal pH for your specific sample matrix and extraction protocol.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
This guide provides a systematic approach to troubleshooting low recovery of this compound when using Solid-Phase Extraction.
dot
Caption: Troubleshooting workflow for low recovery in SPE.
Low Recovery in Liquid-Liquid Extraction (LLE)
This guide addresses common issues leading to low recovery of this compound during Liquid-Liquid Extraction.
dot
Caption: Troubleshooting workflow for low recovery in LLE.
Data Presentation
The following table summarizes expected recovery rates for corticosteroids using different extraction techniques. Note that data for this compound is limited; therefore, data for other polar corticosteroids are included as a reference.
| Analyte | Extraction Method | Sorbent/Solvent System | Sample Matrix | Average Recovery (%) | Reference |
| Cortisol | SPE | Oasis PRiME HLB | Plasma | 72-73% | [11] |
| Androstenedione | SPE | Oasis PRiME HLB | Plasma | 72-73% | [11] |
| 17-OH-progesterone | SPE | Oasis PRiME HLB | Plasma | 72-73% | [11] |
| Panel of 9 Steroids | SPE | Supel™ Swift HLB | Serum | 65-86% | |
| Panel of 19 Steroids | SLE | Dichloromethane | Serum | 80-112% | [7] |
| Panel of 19 Steroids | SLE | Ethyl Acetate | Serum | 91-118% | [7] |
| Betamethasone | LLE | Ether-cyclohexane (4:1, v/v) | Plasma | 82.7-85.9% | [12] |
Experimental Protocols
Recommended Solid-Phase Extraction (SPE) Protocol for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application. It is based on methods for other polar corticosteroids using a hydrophilic-lipophilic balanced (HLB) sorbent.
Materials:
-
Oasis PRiME HLB µElution Plate or similar HLB SPE cartridge
-
Plasma sample containing this compound
-
4% Phosphoric Acid in Water
-
25% Methanol in Water (Wash Solvent)
-
90:10 Acetonitrile:Methanol (Elution Solvent)
-
Water (for dilution of eluate)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
To 300 µL of plasma sample, add 900 µL of 4% phosphoric acid in water.
-
Vortex to mix thoroughly. This step helps to precipitate proteins and dissociate the analyte from plasma proteins.
-
-
Load:
-
Directly load the pre-treated sample onto the Oasis PRiME HLB µElution Plate. No conditioning or equilibration steps are necessary for this type of sorbent.
-
-
Wash:
-
Wash the sorbent with 2 x 200 µL aliquots of 25% methanol in water. This step removes polar interferences.
-
-
Elute:
-
Elute the this compound with 2 x 25 µL aliquots of 90:10 acetonitrile:methanol.
-
-
Post-Elution:
-
Dilute the eluate with 25 µL of water.
-
Vortex to mix.
-
The sample is now ready for analysis (e.g., by LC-MS/MS).
-
Recommended Supported Liquid Extraction (SLE) Protocol for this compound from Plasma
This protocol is a general guideline based on established methods for a panel of corticosteroids.
Materials:
-
ISOLUTE® SLE+ 400 µL plate or similar
-
Plasma sample containing this compound
-
HPLC-grade Water
-
Dichloromethane with 2% Isopropanol (Elution Solvent)
-
SPE Dry 96 or similar evaporator
-
70:30 Water:Methanol (Reconstitution Solvent)
-
Vortex mixer
-
Centrifuge
-
Positive pressure manifold or vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
Dilute the plasma sample 1:1 with HPLC-grade water (e.g., 200 µL plasma + 200 µL water).
-
-
Load:
-
Load the 400 µL of pre-treated sample onto the ISOLUTE® SLE+ plate.
-
Apply a short pulse of vacuum or positive pressure to initiate the flow and allow the sample to absorb into the sorbent for 5 minutes.
-
-
Elute:
-
Add 600 µL of dichloromethane with 2% isopropanol to each well.
-
Allow the solvent to flow under gravity for 5 minutes.
-
Apply positive pressure or vacuum to collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 80 µL of 70:30 water:methanol.
-
Vortex for 10 minutes to ensure complete dissolution.
-
The sample is now ready for analysis.[6]
-
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Analysis of betamethasone in rat plasma using automated solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry. Determination of plasma concentrations in rat following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Keto Betamethasone Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 6-Keto Betamethasone in solution. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, much of the guidance provided is based on established knowledge of the degradation pathways of the parent compound, Betamethasone, and its common esters. These principles are expected to be largely applicable to this compound due to its structural similarity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure relate to its stability?
This compound is a derivative of Betamethasone, a potent synthetic glucocorticoid. Its chemical name is (8S,9R,10S,11S,13S,14S,16S,17R)-9-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthrene-3,6(7H)-dione.[1] The presence of the ketone group at the 6-position, in addition to the inherent functionalities of the corticosteroid structure, influences its chemical reactivity and degradation pathways. The 20-keto-21-hydroxyl group is a known site of instability in corticosteroids, prone to oxidation.[2][3]
Q2: What are the primary degradation pathways for corticosteroids like this compound in solution?
Based on studies of Betamethasone and related compounds, the primary degradation pathways are expected to include:
-
Oxidation: The 20-keto-21-hydroxyl side chain is susceptible to oxidation, which can lead to the formation of various degradation products.[2][3]
-
Hydrolysis: In aqueous solutions, ester derivatives of Betamethasone are known to undergo hydrolysis. While this compound is not an ester, other hydrolytic reactions may occur depending on the solution's pH and composition.
-
Photodegradation: Exposure to UV light can induce degradation, often through a radical mechanism involving the rearrangement of the cyclohexadienone moiety.[4][5]
-
pH-mediated Degradation: Both acidic and alkaline conditions can catalyze degradation, leading to different sets of degradation products.[6]
Q3: What are the initial signs of this compound degradation in my solution?
Visual signs of degradation can include a change in color or the formation of precipitates. However, significant degradation can occur without any visible changes. The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify this compound and its degradation products.
Troubleshooting Guides
Issue 1: Rapid loss of this compound potency in aqueous solution.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH | Corticosteroids often exhibit maximum stability in a slightly acidic pH range. For example, Betamethasone valerate and dipropionate are most stable at pH 4-5 and 3.5-4.5, respectively.[7][8] Determine the pH of your solution and adjust it to a weakly acidic range using a suitable buffer system (e.g., citrate or acetate buffers). |
| Oxidation | The presence of dissolved oxygen or trace metal ions can catalyze oxidation.[2] De-gas your solvent by sparging with an inert gas like nitrogen or argon before preparing the solution. Consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) or vanillin.[4] The use of a chelating agent like EDTA can also help by sequestering metal ions. |
| Exposure to Light | Photodegradation can be a significant issue for corticosteroids.[4][5] Protect your solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Conduct experiments under low-light conditions whenever possible. |
| Elevated Temperature | Higher temperatures accelerate the rate of chemical degradation.[3][8] Store your stock solutions and experimental samples at recommended low temperatures, typically 2-8°C, unless the experimental protocol requires otherwise. |
Issue 2: Appearance of unknown peaks in my HPLC chromatogram.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Forced Degradation | Your experimental conditions (e.g., high temperature, extreme pH, exposure to oxidizers) may be unintentionally causing the degradation of this compound. Review your experimental protocol to identify and mitigate harsh conditions. |
| Incompatible Excipients | Certain excipients in your formulation could be reacting with this compound. Conduct compatibility studies with individual excipients to identify any potential interactions. |
| Impurity in Starting Material | The unknown peaks may be impurities present in the initial this compound reference standard. Always use a well-characterized reference standard and review its certificate of analysis. |
Data Presentation
Table 1: Factors Influencing the Stability of Betamethasone Derivatives in Solution (Inferred for this compound)
| Factor | Effect on Stability | Recommendation for this compound | Reference |
| pH | Maximum stability in weakly acidic conditions (pH 3.5-5) | Maintain solution pH in the range of 4-5. | [7][8] |
| Temperature | Degradation rate increases with temperature. | Store solutions at 2-8°C. | [3][8] |
| Light (UV) | Can cause significant photodegradation. | Protect solutions from light at all times. | [4][5] |
| Oxygen | Promotes oxidative degradation. | Use de-gassed solvents and consider adding antioxidants. | [2] |
| Solvent Polarity | Degradation of Betamethasone esters is faster in less polar solvents. | Prefer more polar, aqueous-based systems where possible. | [7] |
| Buffer Concentration | Increasing phosphate buffer concentration can decrease the degradation rate of Betamethasone esters. | Use an appropriate buffer concentration to maintain pH and potentially inhibit degradation. | [4][7] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Analysis of Betamethasone Derivatives (Adaptable for this compound)
This protocol is based on established methods for Betamethasone and its esters and would require validation for this compound.
-
Objective: To develop an HPLC method capable of separating the parent drug from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent like acetonitrile or methanol. The gradient would involve changing the proportion of the organic solvent over time.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of Betamethasone, a wavelength of around 240 nm is often used for detection.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform forced degradation studies by exposing the stock solution to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.
-
Inject the stressed samples into the HPLC system.
-
Optimize the mobile phase composition and gradient to achieve good separation between the parent this compound peak and any degradation product peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Protocol 2: Forced Degradation Study
-
Objective: To intentionally degrade this compound to identify potential degradation products and to test the stability-indicating capability of the analytical method.
-
Acid Hydrolysis: Incubate the drug solution with 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate the drug solution with 0.1 M NaOH at room temperature for a defined period.
-
Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Heat the drug solution at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the drug solution to a UV light source (e.g., 254 nm or 365 nm) for a defined period.
-
Analysis: Analyze all stressed samples by the developed stability-indicating HPLC method to observe the formation of degradation products.
Visualizations
Caption: Major stress factors leading to the degradation of this compound in solution.
Caption: A typical experimental workflow for investigating and preventing this compound degradation.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on Betamethasone : Behavior of Betamethasone in Acid or Alkaline Medium, Photolysis, and Oxidation [jstage.jst.go.jp]
- 7. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Keto Betamethasone Plasma Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 6-Keto Betamethasone in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting endogenous components from the plasma sample.[1] These effects can lead to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of the analytical method.[1][2] In plasma, phospholipids are a major contributor to matrix effects, particularly with electrospray ionization (ESI).[3]
Q2: I am observing significant ion suppression for this compound. What are the likely causes?
A2: Significant ion suppression for this compound in plasma samples is often caused by co-eluting phospholipids from the biological matrix.[3] Other potential causes include residual proteins, salts from buffers, and anticoagulants used during sample collection.[1] The sample preparation method may not be sufficiently removing these interfering substances.
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The matrix effect can be quantitatively assessed using the post-extraction spike method.[4] This involves comparing the peak area of this compound in a spiked extract of blank plasma to the peak area of a pure standard solution at the same concentration. The matrix factor (MF) can be calculated, and an IS-normalized MF should ideally be close to 1, with a coefficient of variation (%CV) of less than 15%.[5]
Q4: Is a deuterated internal standard (IS) necessary for this compound quantification?
A4: While not strictly mandatory, a stable isotope-labeled (SIL) internal standard, such as a deuterated form of this compound, is highly recommended. A SIL-IS is the best way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus improving accuracy and precision.[5] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[6]
Troubleshooting Guides
Issue 1: Poor Recovery of this compound
Symptoms:
-
Low peak intensity for this compound in extracted plasma samples compared to standards.
-
Inconsistent and low recovery values during validation experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Extraction | Optimize the sample preparation method. If using Liquid-Liquid Extraction (LLE), try different organic solvents (e.g., dichloromethane, diisopropyl ether).[3][5] If using Protein Precipitation (PPT), ensure the protein is fully crashed out by optimizing the acetonitrile volume and vortexing time.[6] | The polarity and properties of the extraction solvent directly impact the recovery of this compound. |
| Analyte Instability | Investigate the stability of this compound during the sample preparation process. Minimize the time samples are at room temperature and consider performing extraction steps on ice. | Glucocorticoids can be susceptible to degradation.[3] |
| Suboptimal pH | Adjust the pH of the sample before extraction to ensure this compound is in a neutral form, which improves its partitioning into organic solvents during LLE. | The ionization state of the analyte affects its solubility and extraction efficiency. |
Issue 2: High Variability in replicate injections
Symptoms:
-
Poor precision (%CV > 15%) for quality control (QC) samples.[6]
-
Inconsistent peak areas for the same sample injected multiple times.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Matrix Effects | Improve the sample cleanup process to remove more interfering components. Consider switching from PPT to a more selective method like LLE or Solid-Phase Extraction (SPE).[7] | Inconsistent levels of co-eluting matrix components will lead to variable ion suppression/enhancement. |
| Lack of Appropriate IS | If not already in use, incorporate a stable isotope-labeled internal standard for this compound. | A suitable IS co-elutes and experiences the same matrix effects, correcting for variability.[5] |
| Chromatographic Issues | Optimize the HPLC/UPLC method to achieve better separation of this compound from the region where matrix components elute. This can be done by adjusting the gradient, flow rate, or trying a different column chemistry. | Co-elution with interfering substances is a primary cause of variable matrix effects. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes the post-extraction spike method to quantify matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analytical standard of this compound and the Internal Standard (IS) into the reconstitution solvent.
-
Set B (Post-Spiked Sample): Extract blank plasma from at least six different sources.[5] Spike the this compound standard and IS into the final, dried extract before reconstitution.
-
Set C (Pre-Spiked Sample): Spike the this compound standard and IS into blank plasma before the extraction process.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods used for betamethasone and other glucocorticoids.[3][5]
-
To 500 µL of plasma sample, add the internal standard solution.
-
Add 6 mL of diisopropyl ether.[5]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 900 x g for 10 minutes.[5]
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 125 µL of the mobile phase.[5]
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical validation parameters for glucocorticoid quantification in plasma, which can serve as a benchmark for a this compound assay.
| Parameter | Value | Reference |
| Linearity Range | 2-250 ng/mL | [5] |
| Intra-day Precision (%CV) | < 15% | [3] |
| Inter-day Precision (%CV) | < 15% | [3] |
| Accuracy | 89.4% - 116.6% | [3] |
| Ion Suppression | 15.3% - 27.3% | [3] |
| Mean Extraction Recovery | 66.5% - 104.8% | [3] |
Visualizations
Caption: Workflow for this compound plasma sample preparation and analysis.
Caption: Troubleshooting logic for matrix effect issues in this compound analysis.
References
- 1. mhlw.go.jp [mhlw.go.jp]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Quantification of 6 glucocorticoids in human plasma by liquid chromatography tandem mass spectrometry: method development, validation, and assessment of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Resolution of 6-Keto Betamethasone in Chromatography
Welcome to the technical support center for chromatographic analysis of 6-Keto Betamethasone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor resolution of this compound?
Poor resolution in the chromatographic analysis of this compound often stems from one or more of the following factors:
-
Co-elution with Impurities: Betamethasone and its derivatives can have structurally similar impurities that may co-elute with the this compound peak.
-
Inadequate Mobile Phase Composition: The pH, organic modifier, and buffer concentration of the mobile phase may not be optimal for separating this compound from other components.
-
Suboptimal Column Chemistry: The choice of stationary phase (e.g., C18, C8) and its specifications (particle size, pore size) greatly impacts resolution.
-
Peak Tailing: Asymmetrical peak shapes, particularly tailing, can significantly reduce resolution between adjacent peaks.[1][2][3] This can be caused by secondary interactions between the analyte and the stationary phase.[4]
-
Instrumental Issues: Problems such as excessive extra-column volume, leaks, or improper connections can lead to band broadening and decreased resolution.[5]
Q2: How can I improve the separation of this compound from its related substances?
To improve separation, consider the following strategies:
-
Method Optimization: Systematically adjust chromatographic parameters such as mobile phase composition (organic solvent ratio, pH), gradient slope, and temperature.
-
Column Selection: Experiment with different column chemistries. A high-purity, end-capped C18 or a phenyl-hexyl column might provide different selectivity.
-
Gradient Elution: Employ a shallow gradient to enhance the separation of closely eluting compounds. A patent for separating Betamethasone impurities suggests a gradient elution with water, acetonitrile, and methanol.
-
Sample Solvent: Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase to prevent peak distortion.[5]
Q3: What should I do if I observe peak tailing for this compound?
Peak tailing is a common issue that can often be addressed by:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state.
-
Use of Buffers: Incorporating a buffer in the mobile phase can help to minimize secondary silanol interactions, a common cause of tailing for polar compounds.[4]
-
Column Choice: Use a base-deactivated column to reduce interactions with residual silanols on the silica surface.[3]
-
Check for Column Voids: A sudden appearance of tailing for all peaks could indicate a void in the column packing.[2] Backflushing the column may resolve the issue.[1]
Troubleshooting Guides
Guide 1: Poor Resolution and Co-elution
| Symptom | Possible Cause | Troubleshooting Step |
| This compound peak is not baseline separated from an adjacent peak. | Inadequate mobile phase strength or selectivity. | 1. Adjust Organic Modifier Ratio: Decrease the percentage of the strong solvent (e.g., acetonitrile, methanol) in the mobile phase to increase retention and potentially improve separation. 2. Change Organic Modifier: Substitute acetonitrile with methanol or vice-versa to alter selectivity. 3. Modify Mobile Phase pH: Adjusting the pH can change the ionization state of interfering compounds, thus altering their retention time. |
| Suboptimal column chemistry. | 1. Switch Column Phase: If using a C18 column, try a phenyl-hexyl or a polar-embedded phase column for different selectivity. 2. Use a High-Resolution Column: Employ a column with smaller particle size (e.g., sub-2 µm for UPLC) and/or a longer column length to increase efficiency. | |
| Gradient profile is too steep. | 1. Decrease Gradient Slope: A shallower gradient provides more time for separation of closely eluting peaks. |
Guide 2: Peak Tailing
| Symptom | Possible Cause | Troubleshooting Step |
| The this compound peak has an asymmetry factor > 1.2. | Secondary interactions with the stationary phase. | 1. Add a Competing Base: For basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can reduce tailing. 2. Use a Base-Deactivated Column: These columns have fewer active silanol sites.[3] 3. Increase Buffer Concentration: A higher buffer concentration can help to mask residual silanol groups.[1] |
| Column overload. | 1. Reduce Injection Volume or Sample Concentration: Inject a smaller amount of the sample to see if peak shape improves.[5] | |
| Column degradation or contamination. | 1. Flush the Column: Wash the column with a strong solvent to remove any strongly retained contaminants. 2. Replace the Column: If the problem persists, the column may be at the end of its life.[5] |
Experimental Protocols
Protocol 1: High-Resolution UPLC Method for this compound
This protocol is designed to achieve high resolution and efficient separation of this compound from its potential impurities.
-
Chromatographic System: Ultra-High Performance Liquid Chromatography (UPLC) system.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 30 10.0 50 12.0 95 14.0 95 14.1 30 | 16.0 | 30 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Quantitative Data Summary
The following table summarizes the expected chromatographic parameters from the optimized UPLC method.
| Parameter | This compound | Potential Impurity 1 | Potential Impurity 2 |
| Retention Time (min) | 7.5 | 7.2 | 8.1 |
| Resolution (Rs) | - | 2.1 (with this compound) | 3.5 (with this compound) |
| Asymmetry Factor (As) | 1.1 | 1.2 | 1.1 |
| Theoretical Plates (N) | >15000 | >14000 | >16000 |
Visualizations
Caption: Troubleshooting workflow for poor resolution.
Caption: UPLC analysis workflow for this compound.
References
Validation & Comparative
6-Keto Betamethasone vs. Dexamethasone: An In Vitro Potency Comparison
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoid Signaling Pathway
Glucocorticoids exert their effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.
-
Transactivation: The GR homodimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins. This mechanism is also associated with some of the metabolic side effects of glucocorticoids.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.
Caption: Glucocorticoid signaling pathway illustrating transactivation and transrepression mechanisms.
Quantitative In Vitro Potency Data
The following table summarizes available in vitro potency data for Dexamethasone and Betamethasone. Potency is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in various functional assays. A lower value indicates higher potency.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| Dexamethasone | Glucocorticoid Receptor (GR) Reporter Assay | HEK 293T | EC50 | ~1 nM | Thermo Fisher Scientific |
| Betamethasone | Glucocorticoid Receptor (GR) Reporter Assay | HEK 293T | EC50 | 3.1 nM | Thermo Fisher Scientific |
| Dexamethasone | Relative Binding Affinity (RBA) | Human Fetal Lung Fibroblasts | RBA | 100 | (Relative Standard) |
| Betamethasone | Relative Binding Affinity (RBA) | Human Fetal Lung Fibroblasts | RBA | 120 | (Relative to Dexamethasone) |
Note: Direct, publicly available in vitro potency data (EC50/IC50) for 6-Keto Betamethasone was not found during the literature search. The provided data for Dexamethasone and Betamethasone is based on a commercially available reporter assay kit and historical relative binding affinity studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro potency data. Below are representative protocols for key assays used to characterize glucocorticoid activity.
Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently-labeled glucocorticoid for binding to the GR.
Experimental Workflow:
Caption: Workflow for a glucocorticoid receptor competitive binding assay.
Detailed Steps:
-
Reagent Preparation:
-
Recombinant human GR protein is diluted in a suitable assay buffer.
-
A known concentration of a high-affinity radiolabeled (e.g., [3H]dexamethasone) or fluorescently-labeled glucocorticoid is prepared.
-
Serial dilutions of the test compounds (this compound, Dexamethasone) are prepared.
-
-
Assay Procedure:
-
The assay is typically performed in a 96- or 384-well plate format.
-
The test compounds at various concentrations are added to the wells.
-
The labeled glucocorticoid is added to all wells.
-
The binding reaction is initiated by the addition of the GR protein.
-
The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow binding to reach equilibrium.
-
-
Signal Detection:
-
For radioligand binding, unbound ligand is separated from receptor-bound ligand (e.g., by filtration), and the radioactivity of the bound fraction is measured using a scintillation counter.
-
For fluorescence polarization assays, the polarization of the fluorescent signal is measured directly in the plate. Binding of the small fluorescent ligand to the large GR protein results in a slower rotation and thus a higher polarization value.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding against the logarithm of the test compound concentration.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand, is determined by non-linear regression analysis.
-
GR-Mediated Transactivation Reporter Gene Assay
This assay quantifies the ability of a glucocorticoid to activate gene expression through GR-GRE interactions.
Experimental Workflow:
Caption: Workflow for a GR-mediated transactivation reporter gene assay.
Detailed Steps:
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293T, A549) is cultured.
-
Cells are transiently or stably transfected with two plasmids: one expressing the human GR and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple GREs.
-
-
Assay Procedure:
-
Transfected cells are seeded into multi-well plates.
-
Cells are treated with a range of concentrations of the test compounds.
-
The plates are incubated for a sufficient time (e.g., 18-24 hours) to allow for gene transcription and protein expression.
-
-
Signal Detection:
-
The cells are lysed, and a substrate for the reporter enzyme (e.g., luciferin for luciferase) is added.
-
The resulting luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is plotted against the logarithm of the test compound concentration.
-
The EC50 value, the concentration of the compound that produces 50% of the maximal response, is calculated using a sigmoidal dose-response curve fit.
-
NF-κB Transrepression Assay
This assay measures the ability of a glucocorticoid to inhibit the activity of the pro-inflammatory transcription factor NF-κB.
Experimental Workflow:
Comparative Stability Analysis: 6-Keto Betamethasone vs. Hydrocortisone
A Guide for Researchers and Drug Development Professionals
The selection of a corticosteroid for pharmaceutical development hinges on a thorough understanding of its stability profile. This guide provides a comparative analysis of the chemical stability of 6-Keto Betamethasone and Hydrocortisone, offering insights into their degradation pathways and performance under various stress conditions. While extensive data is available for the well-established Hydrocortisone, this guide also presents inferred stability characteristics for this compound based on its structural relationship with Betamethasone, highlighting areas where further experimental validation is crucial.
Chemical Structures
Hydrocortisone is a naturally occurring corticosteroid with the chemical name Pregn-4-ene-3,20-dione, 11,17,21-trihydroxy-, (11β)-. Its molecular formula is C21H30O5 and it has a molecular weight of 362.47 g/mol .
This compound is a synthetic corticosteroid, chemically named (8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthrene-3,6(7H)-dione. It has a molecular formula of C22H27FO6 and a molecular weight of 406.44 g/mol .[1][2][3][4][5]
Quantitative Stability Data
The following tables summarize the known and inferred stability data for Hydrocortisone and this compound under various stress conditions.
Table 1: Stability Profile of Hydrocortisone
| Stress Condition | Observations | Key Degradation Products |
| Acidic Hydrolysis | Degradation is observed. | E/Z isomers from tautomerization/dehydration, followed by incorporation of water. |
| Alkaline Hydrolysis | Degradation is observed. | Oxidative degradation products. |
| Oxidation | Prone to oxidation. | 21-dehydrohydrocortisone, 17-carboxylic acid derivatives, 17-oxo, 17-deoxy-21-aldehyde, and 17-deoxy-20-hydroxy-21-carboxylic acid derivative.[5][6] |
| Thermal Degradation | Degradation is temperature-dependent. | Oxidative degradation products at C-17, C-20, and C-21.[6] |
| Photodegradation | Susceptible to degradation upon light exposure. | Not specified in detail in the provided results. |
Table 2: Inferred Stability Profile of this compound *
| Stress Condition | Inferred Observations (based on Betamethasone stability) | Potential Key Degradation Products |
| Acidic Hydrolysis | Likely to undergo degradation. | Enol aldehyde formation via Mattox rearrangement. |
| Alkaline Hydrolysis | Expected to be unstable. | Carboxylic acid and dione derivatives.[1] |
| Oxidation | Susceptible to oxidation. | Oxidation of the dihydroxyacetone side chain. |
| Thermal Degradation | Likely to degrade at elevated temperatures. | Diastereomers of 17-deoxy-20-hydroxy-21-oic acid.[7] |
| Photodegradation | Expected to be photolabile. | "Lumi" and "photolumi" derivatives from rearrangement of the dienone system.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following protocols are based on established methods for Hydrocortisone and can be adapted for this compound.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Hydrocortisone
This method is designed to separate and quantify Hydrocortisone from its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed to achieve optimal separation.
-
Detection: UV detection at a wavelength of approximately 242 nm.
-
Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation of a Hydrocortisone solution is performed under the following conditions:
-
Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Alkaline Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature.
-
Oxidation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Heating the solid drug or its solution at a high temperature (e.g., 60-80°C).
-
Photodegradation: Exposing the drug solution to UV light.
-
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualization of Degradation Pathways
The following diagrams, generated using the DOT language, illustrate a known degradation pathway for Hydrocortisone and a potential degradation pathway for this compound.
References
- 1. Studies on Betamethasone : Behavior of Betamethasone in Acid or Alkaline Medium, Photolysis, and Oxidation [jstage.jst.go.jp]
- 2. Comparative effects of corticosteroids on host resistance to infection in relation to chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Analytical Challenge: Cross-Reactivity of 6-Keto Betamethasone in Immunoassays
A guide for researchers on navigating the complexities of steroid hormone analysis, focusing on the potential for cross-reactivity of betamethasone and its metabolites in commonly used immunoassays.
In the landscape of pharmaceutical research and clinical diagnostics, immunoassays are a cornerstone for the quantification of hormones and drugs. However, a significant challenge in the use of these assays is the potential for cross-reactivity, where the antibody in the assay binds to molecules other than the intended target analyte. This guide provides a comparative analysis of the cross-reactivity of corticosteroids, with a focus on betamethasone and its related compounds, in various immunoassay platforms. While specific quantitative data for 6-Keto Betamethasone is not widely published, understanding the cross-reactivity of its parent compound and other structurally similar steroids is crucial for accurate interpretation of immunoassay results.
Understanding Immunoassay Cross-Reactivity
Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are widely used for their high throughput and sensitivity. However, the specificity of these assays is not absolute. Structurally related compounds present in a sample can compete with the target analyte for binding to the antibody, leading to inaccurate measurements. This is a critical consideration in steroid analysis due to the high degree of structural similarity among different steroid molecules.
dot
Figure 1: Conceptual diagram illustrating the principle of cross-reactivity in an immunoassay. The antibody, designed to bind the target analyte, may also bind to structurally similar molecules, leading to potential measurement inaccuracies.
Comparative Cross-Reactivity Data
The following table summarizes published cross-reactivity data for various corticosteroids in different immunoassays. It is important to note that cross-reactivity is specific to the antibody used in a particular assay and can vary significantly between different manufacturers and even different lots of the same assay.
| Compound | Assay Target | Immunoassay Platform | Cross-Reactivity (%) |
| Betamethasone | Cortisol | Roche Elecsys | < 1.6[1][2] |
| Prednisolone | Cortisol | Roche Elecsys | Statistically significant[1][2] |
| 6-Methylprednisolone | Cortisol | Roche Elecsys | High[3][4] |
| 11-Deoxycortisol | Cortisol | Roche Elecsys | Statistically significant[1][2] |
| Dexamethasone | Cortisol | Roche Elecsys | Not significant[1][2] |
| Cortisol | Betamethasone | Enzyme Immunoassay | 0.008[5] |
Cross-reactivity is calculated as (concentration of target analyte / concentration of cross-reactant that causes the same signal) x 100.
The data indicates that while some synthetic corticosteroids like dexamethasone show minimal cross-reactivity in certain cortisol assays, others such as prednisolone and 6-methylprednisolone can significantly interfere.[1][2][3][4] An enzyme immunoassay developed for betamethasone showed very low cross-reactivity with cortisol.[5] This highlights the importance of validating an immunoassay for the specific sample matrix and potential interfering substances.
The Rise of Mass Spectrometry as an Alternative
Given the inherent limitations of immunoassays in terms of specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior analytical technique for steroid analysis.[6] LC-MS/MS offers higher specificity and sensitivity, allowing for the simultaneous quantification of multiple steroids and their metabolites in a single run.[6][7][8] This methodology is not susceptible to the cross-reactivity issues that plague immunoassays, providing more reliable and accurate data for research and clinical applications.
Experimental Protocols
Below is a generalized protocol for a competitive ELISA, a common type of immunoassay used for steroid quantification.
Principle of Competitive ELISA
In a competitive ELISA, a known amount of enzyme-labeled antigen (tracer) competes with the unlabeled antigen in the sample for a limited number of antibody binding sites coated on a microplate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the antigen in the sample.
dot
Figure 2: A generalized workflow for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Microplate pre-coated with a capture antibody
-
Standards of the target analyte
-
Samples for analysis
-
Enzyme-conjugated antigen (tracer)
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader
Procedure:
-
Preparation: Prepare a standard curve by serially diluting the standard analyte. Prepare samples, which may involve extraction and dilution.
-
Competitive Binding: Pipette standards and samples into the wells of the antibody-coated microplate.
-
Add a fixed amount of enzyme-conjugated antigen to each well.
-
Incubate the plate to allow for competition between the antigen in the sample/standard and the enzyme-conjugated antigen for binding to the antibody.
-
Washing: Aspirate the contents of the wells and wash them multiple times with wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.
-
Incubation: Incubate the plate for a specific period to allow for color development.
-
Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Construct a standard curve by plotting the absorbance values against the concentrations of the standards. Determine the concentration of the analyte in the samples by interpolating their absorbance values on the standard curve. The color intensity is inversely proportional to the concentration of the analyte in the sample.
Conclusion
While immunoassays are valuable screening tools, their susceptibility to cross-reactivity with structurally related compounds necessitates careful validation and data interpretation. For research and drug development involving corticosteroids like this compound, where accurate quantification is paramount, the use of highly specific methods like LC-MS/MS is strongly recommended to avoid the pitfalls of immunoassay cross-reactivity. When using immunoassays, it is essential for researchers to be aware of the potential for interference from metabolites and other structurally similar compounds and to consult the manufacturer's data on cross-reactivity.
References
- 1. Assessment of endogenous, oral and inhaled steroid cross-reactivity in the Roche cortisol immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An enzyme immunoassay for plasma betamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays [mdpi.com]
- 7. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Analytical Landscape for 6-Keto Betamethasone: A Comparative Guide to Method Validation
An inter-laboratory validation study specifically for the quantification of 6-Keto Betamethasone is not publicly available at this time. However, a robust analytical foundation for such a study can be built upon the numerous validated methods for Betamethasone and its related compounds. This guide provides a comparative overview of published single-laboratory validation data for various analytical techniques, offering researchers and drug development professionals a solid starting point for establishing and validating their own quantification methods.
This guide summarizes key performance characteristics from several validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods. These data, presented in the tables below, can help in selecting an appropriate analytical method and setting performance expectations for the quantification of corticosteroids like this compound.
Comparative Analysis of Validated Analytical Methods
The performance of an analytical method is assessed through a series of validation parameters. Below is a summary of these parameters from various studies on Betamethasone and its derivatives, which can serve as a benchmark for methods to be developed for this compound.
Table 1: Performance Characteristics of HPLC Methods for Betamethasone and its Derivatives
| Parameter | Method 1: RP-HPLC[1] | Method 2: Stability-Indicating RP-HPLC[2] | Method 3: RP-HPLC for Betamethasone Dipropionate[3][4] |
| Linearity Range | 30 - 70 µg/mL | Not Specified | 0.07 - 2.02 µg/mL |
| Correlation Coefficient (r²) | 0.9994 | > 0.999 | 0.9991 - 0.9999 |
| Limit of Detection (LOD) | Not Specified | 0.02 µg/mL | 0.02 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | 0.05 µg/mL | 0.07 µg/mL |
| Accuracy (% Recovery) | Not Specified | 99.5% - 102.6% | Not Specified |
| Precision (% RSD) | < 0.3% | Not Specified | < 5% |
Table 2: Performance Characteristics of LC-MS/MS Methods for Betamethasone and its Derivatives
| Parameter | Method 1: UPLC-MS/MS[5][6] | Method 2: LC-MS/MS[7] | Method 3: LC-MS/MS for Multiple Glucocorticoids[8] |
| Linearity Range | 0.278 - 74.95 x 10⁻⁹ mol·dm⁻³ | 0.5 - 50.0 ng/mL | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.99 | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 0.5 ng/mL | 5 ng/mL |
| Accuracy (% Recovery) | Not Specified | 94.0% | Within acceptable criteria |
| Precision (% RSD) | Not Specified | < 10% | Within acceptable criteria |
Experimental Protocols: A Glimpse into Methodologies
Detailed experimental protocols are crucial for the reproducibility and transferability of analytical methods. Below are summaries of the methodologies employed in the cited studies.
Method 1: RP-HPLC for Betamethasone and Sodium Benzoate[1]
-
Instrumentation: High-Performance Liquid Chromatography with Diode Array Detection.
-
Column: Nova-pack-C18 (150×3.9 mm, 4 µm).
-
Mobile Phase: A gradient elution of 50 mM monobasic potassium phosphate buffer (pH 2.9) and acetonitrile.
-
Detection: Diode Array Detector.
Method 2: Stability-Indicating RP-HPLC for Betamethasone Dipropionate[2]
-
Instrumentation: Reversed-Phase High-Performance Liquid Chromatography.
-
Column: Waters SymmetryShield RP18 (150 x 4.6 mm).
-
Mobile Phase: A gradient of water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at 240 nm.
Method 3: UPLC-MS/MS for Betamethasone and its Esters[5][6]
-
Instrumentation: Ultra-High-Pressure Liquid Chromatography with Tandem Mass Spectrometry.
-
Sample Preparation: Liquid-liquid extraction for Betamethasone Dipropionate and its metabolites; Solid-phase extraction for Betamethasone Sodium Phosphate.
-
Detection: Electrospray ionization in positive multiple reaction monitoring (MRM) mode.
Method 4: LC-MS/MS for Betamethasone in Human Plasma[7]
-
Instrumentation: Liquid Chromatography with Tandem Mass Spectrometry.
-
Column: Zorbax Eclipse XDB RP-18e (50 mm × 4.6 mm, 1.8 μm).
-
Mobile Phase: Isocratic elution with 60% acetonitrile and 40% water.
-
Flow Rate: 1.0 mL/min.
-
Detection: Mass spectrometry.
Visualizing the Path to Validation: A Standard Workflow
Before any inter-laboratory study can be undertaken, a rigorous single-laboratory validation of the analytical method is paramount. The following diagram illustrates a typical workflow for this process.
Caption: A generalized workflow for single-laboratory analytical method validation.
This comprehensive approach to single-laboratory validation ensures that a method is reliable, reproducible, and fit for its intended purpose, thereby laying the essential groundwork for a future, successful inter-laboratory validation study for this compound.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. scispace.com [scispace.com]
- 3. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. akjournals.com [akjournals.com]
- 8. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 6-Keto Betamethasone and 11-Keto Betamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of two betamethasone metabolites: 6-keto betamethasone and 11-keto betamethasone. Betamethasone is a potent synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties.[1][2] Its effects are primarily mediated through the activation of the glucocorticoid receptor (GR).[2] Understanding the activity of its metabolites is crucial for a comprehensive pharmacological profile.
While research into the bioactivity of 11-keto betamethasone is emerging, there is a notable lack of available data for this compound. This guide summarizes the current state of knowledge, highlighting this significant data gap, and provides detailed experimental protocols that can be employed to further investigate these compounds.
Comparison of Biological Activity
Direct experimental data comparing the quantitative activity of this compound and 11-keto betamethasone is not currently available in the public domain. The following table provides a qualitative comparison based on existing literature for related compounds and in silico analyses.
| Feature | This compound | 11-Keto Betamethasone | Betamethasone (Parent Compound) |
| Glucocorticoid Receptor (GR) Binding Affinity | Data not available | Predicted to have significant binding affinity.[3] | High[4][5] |
| Transactivation Activity | Data not available | Likely to act as a GR agonist.[6] | Potent agonist[4] |
| Anti-inflammatory Activity | Data not available | Predicted to have anti-inflammatory effects. | Potent anti-inflammatory agent[1][7] |
| Metabolic Stability | Data not available | Substrate for 11β-HSD enzymes, but potentially less so than endogenous glucocorticoids.[8] | Metabolized via 6β-hydroxylation and 11β-hydroxyl oxidation.[9] |
Signaling Pathway of Betamethasone and its Metabolites
Betamethasone and its active metabolites are expected to follow the canonical glucocorticoid signaling pathway. The process begins with the binding of the steroid to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated GR into the nucleus. Inside the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating the transcription of target genes. This genomic action results in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[2][10]
Figure 1: Simplified glucocorticoid signaling pathway.
Experimental Protocols
To address the current knowledge gap, the following experimental protocols are essential for characterizing and comparing the bioactivity of 6-keto and 11-keto betamethasone.
Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay determines the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human GR
-
Radiolabeled ligand (e.g., [³H]dexamethasone)
-
Test compounds (this compound, 11-keto betamethasone, betamethasone)
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions for each test compound.
-
In a multi-well plate, incubate the recombinant GR with the radiolabeled ligand and varying concentrations of the test compounds or a known standard (unlabeled dexamethasone).
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand using a method such as filtration or size-exclusion chromatography.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The binding affinity (Ki) can then be calculated.[11][12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 3. Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of betamethasone 17alpha-carbamates as dissociated glucocorticoid receptor modulators in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 11-ketosteroid 11-ketodexamethasone is a glucocorticoid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiinflammatory activity of novel 12 beta-substituted analogues of betamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of synthetic corticosteroids by 11 beta-hydroxysteroid-dehydrogenases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The Biologist’s Guide to the Glucocorticoid Receptor’s Structure [mdpi.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Establishing the Purity of Synthesized 6-Keto Betamethasone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. This guide provides a comparative overview of analytical methodologies for establishing the purity of 6-Keto Betamethasone, a key derivative of Betamethasone. It details experimental protocols for the most common and effective techniques—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—and presents a comparative analysis of their performance.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for purity determination depends on the specific requirements of the analysis, such as the need for quantitation of known impurities, identification of unknown impurities, or routine quality control. The following table summarizes the key performance characteristics of HPLC-UV, UPLC-MS/MS, and NMR for the analysis of this compound and its potential impurities.
| Parameter | HPLC-UV | UPLC-MS/MS | NMR Spectroscopy |
| Primary Use | Quantitative analysis of the main component and known impurities. | Identification and quantification of trace-level known and unknown impurities. | Structural elucidation and confirmation of the active pharmaceutical ingredient (API) and impurities. |
| Selectivity | Good for separating the main compound from many related substances. | Excellent, capable of separating and identifying isomers and trace impurities. | Excellent for distinguishing between different chemical structures. |
| Sensitivity | Limit of Detection (LOD): ~0.02 µg/mL, Limit of Quantification (LOQ): ~0.07 µg/mL for related substances[1]. | High sensitivity, with LODs often in the low ng/mL to pg/mL range. | Relatively low sensitivity, typically requiring microgram to milligram quantities of the analyte. |
| Quantitative Accuracy | High for well-separated peaks with appropriate reference standards. | High, especially when using isotopically labeled internal standards. | Can be quantitative (qNMR) with proper standards and experimental setup. |
| Throughput | Moderate to high, suitable for routine quality control. | High throughput is achievable with modern systems. | Low throughput, generally used for in-depth characterization rather than routine screening. |
| Information Provided | Retention time and UV absorbance for quantification. | Retention time, mass-to-charge ratio (m/z), and fragmentation patterns for identification and quantification. | Detailed structural information, including connectivity and stereochemistry. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This method is adapted from established protocols for Betamethasone and its related substances and is suitable for the routine quality control of this compound.
Objective: To quantify the purity of this compound and detect known related substances.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Reference standards for known impurities
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Methanol
-
Gradient Elution: A gradient program should be developed to ensure the separation of this compound from all potential impurities. A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phases B and C.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard and each known impurity standard in a suitable diluent (e.g., methanol or acetonitrile) to prepare stock solutions. Prepare a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the diluent to a known concentration.
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Calculate the percentage purity of the this compound sample and the concentration of each impurity using the calibration curves generated from the standard solutions.
UPLC-MS/MS for Impurity Profiling
This method provides higher sensitivity and specificity for the detection and identification of trace-level impurities.
Objective: To identify and quantify known and unknown impurities in synthesized this compound.
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
-
C18 reversed-phase UPLC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mass spectrometry data acquisition and analysis software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal standard (e.g., a stable isotope-labeled analog)
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A fast gradient to ensure rapid separation.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) for known impurities and full scan with product ion scan for unknown impurity identification.
Procedure:
-
Standard and Sample Preparation: Prepare solutions as described for the HPLC-UV method, including the addition of an internal standard to all solutions.
-
Analysis: Inject the solutions into the UPLC-MS/MS system.
-
Data Analysis: For known impurities, use the MRM transitions to quantify their concentrations. For unknown peaks, analyze the full scan and product ion scan data to propose potential structures. The use of high-resolution mass spectrometry can provide accurate mass measurements to aid in elemental composition determination.
NMR Spectroscopy for Structural Confirmation
NMR is a powerful tool for the definitive structural elucidation of the synthesized this compound and any isolated impurities.
Objective: To confirm the chemical structure of synthesized this compound and to elucidate the structure of unknown impurities.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d4)
-
Purified sample of this compound or isolated impurity
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the purified sample (typically 1-10 mg) in the appropriate deuterated solvent.
-
Data Acquisition: Acquire a suite of NMR spectra, including:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and correlation peaks in the 2D spectra to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule. This data can be compared with literature values or with data from a certified reference standard.
Visualizing the Workflow
The following diagrams illustrate the general workflow for establishing the purity of synthesized this compound.
Caption: General workflow for the synthesis and purity analysis of this compound.
Caption: Comparison of analytical techniques for this compound purity assessment.
References
correlation of in vitro and in vivo activity of 6-Keto Betamethasone
A comprehensive guide for researchers and drug development professionals on the activity of 6-Keto Betamethasone in comparison to Betamethasone and other corticosteroid alternatives. This guide provides a summary of available data, detailed experimental protocols, and visual representations of key pathways and workflows.
Disclaimer: Direct experimental data on the in vitro and in vivo activity of this compound is limited in publicly available scientific literature. The information presented here is based on the known activity of its parent compound, Betamethasone, and inferred activities from related keto-metabolites of other corticosteroids.
Introduction
Betamethasone is a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive properties.[1] Its mechanism of action is primarily mediated through its binding to and activation of the glucocorticoid receptor (GR).[1] The metabolism of Betamethasone can lead to the formation of various metabolites, including this compound. Understanding the biological activity of these metabolites is crucial for a complete pharmacological profile of the parent drug. This guide aims to provide a comparative overview of the known in vitro and in vivo activities of Betamethasone and discusses the likely, though largely uncharacterized, activity of this compound.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates gene expression. This can occur through two main mechanisms: transactivation and transrepression.
Caption: Glucocorticoid Receptor Signaling Pathway.
In Vitro Activity Comparison
The in vitro activity of corticosteroids is typically assessed by their binding affinity to the glucocorticoid receptor and their ability to modulate the expression of inflammatory genes in cell-based assays.
| Compound | Glucocorticoid Receptor (GR) Binding Affinity (Relative to Dexamethasone) | Anti-inflammatory Activity (IC50) |
| Betamethasone | High | Potent |
| This compound | Not Reported (Likely significantly lower than Betamethasone) | Not Reported (Likely significantly lower than Betamethasone) |
| Prednisone | Low | Low (pro-drug) |
| Prednisolone | High | Potent |
| Hydrocortisone | Moderate | Moderate |
| Cortisone | Low | Low (pro-drug) |
Note: Prednisone and cortisone are pro-drugs that require enzymatic conversion in the liver to their active forms, prednisolone and hydrocortisone, respectively.[2][3][4] This conversion is a key determinant of their biological activity. The introduction of a keto group, as in the case of cortisone, generally reduces the binding affinity to the glucocorticoid receptor.[2][3] It is therefore inferred that this compound would also exhibit a significantly lower binding affinity and, consequently, lower anti-inflammatory activity compared to Betamethasone.
In Vivo Activity Comparison
In vivo studies in animal models are essential to evaluate the overall anti-inflammatory efficacy and pharmacokinetic properties of corticosteroids.
| Compound | Anti-inflammatory Potency (Relative to Hydrocortisone) |
| Betamethasone | ~25-30 |
| This compound | Not Reported (Expected to be low) |
| Prednisolone | 4 |
| Hydrocortisone | 1 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of corticosteroid activity.
In Vitro Assays
1. Glucocorticoid Receptor (GR) Radioligand Binding Assay
This assay measures the affinity of a compound for the glucocorticoid receptor.
-
Objective: To determine the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of a test compound for the GR.
-
Principle: A radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) is incubated with a source of GR (e.g., cell lysates or purified receptor). The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioactivity is measured to determine the extent of displacement by the test compound.[5][6]
-
Generalized Protocol:
-
Prepare a source of GR (e.g., cytosol extract from cells or tissues).
-
Incubate the GR preparation with a fixed concentration of radiolabeled glucocorticoid and varying concentrations of the unlabeled test compound.
-
Separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantify the radioactivity in the bound fraction using liquid scintillation counting.
-
Calculate the IC50 value from the competition curve.
-
2. NF-κB Reporter Gene Assay
This assay assesses the ability of a compound to inhibit the pro-inflammatory NF-κB signaling pathway.
-
Objective: To measure the inhibition of NF-κB transcriptional activity by a test compound.
-
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements. The cells are then stimulated with an inflammatory agent (e.g., TNF-α or LPS) in the presence or absence of the test compound. The inhibition of NF-κB activity is quantified by measuring the decrease in luciferase expression.[1][7][8][9]
-
Generalized Protocol:
-
Seed cells (e.g., HEK293 or A549) in a multi-well plate.
-
Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After an incubation period, pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Calculate the normalized NF-κB activity and determine the IC50 of the test compound.
-
Caption: Generalized Experimental Workflow for an NF-κB Reporter Assay.
In Vivo Models
1. Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation.
-
Objective: To evaluate the anti-inflammatory effect of a test compound on acute edema.
-
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's paw, inducing a localized inflammatory response characterized by edema. The volume of the paw is measured at different time points after carrageenan injection to quantify the extent of swelling. The reduction in paw volume in treated animals compared to control animals indicates anti-inflammatory activity.[10][11][12][13][14]
-
Generalized Protocol:
-
Acclimatize rats to the experimental conditions.
-
Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally).
-
After a specific pre-treatment time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group.
-
2. Adjuvant-Induced Arthritis in Rats
This is a model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.
-
Objective: To assess the therapeutic effect of a test compound on chronic arthritis.
-
Principle: A single intradermal injection of Freund's Complete Adjuvant (FCA), containing heat-killed Mycobacterium tuberculosis, at the base of the tail or in a paw induces a systemic inflammatory response that manifests as arthritis in the distal joints. The severity of arthritis is scored based on clinical signs such as erythema, swelling, and joint deformity.[15][16][17][18]
-
Generalized Protocol:
-
Induce arthritis by injecting FCA into the designated site in rats.
-
Monitor the animals for the development of arthritis, which typically appears after 10-14 days.
-
Once arthritis is established, begin treatment with the test compound or vehicle.
-
Assess the severity of arthritis periodically using a scoring system.
-
At the end of the study, histological analysis of the joints can be performed to evaluate cartilage and bone destruction.
-
Conclusion
While Betamethasone is a highly potent and well-characterized glucocorticoid, the biological activity of its metabolite, this compound, remains largely undefined in the scientific literature. Based on the structure-activity relationships of other corticosteroids and their keto-metabolites, it is reasonable to infer that this compound possesses significantly lower glucocorticoid receptor binding affinity and, consequently, reduced anti-inflammatory and immunosuppressive activity compared to its parent compound. Further in vitro and in vivo studies are necessary to definitively characterize the pharmacological profile of this compound. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Hydrocortisone vs. cortisone: Differences, similarities, and which is better for you [singlecare.com]
- 3. Cortisone vs. Hydrocortisone: Similarities and Differences [verywellhealth.com]
- 4. drugs.com [drugs.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. NF-κB Transcriptional Activity Assay using NKL reporter cells protocol v1 [protocols.io]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 11. inotiv.com [inotiv.com]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. chondrex.com [chondrex.com]
- 16. Induction of Adjuvant-Induced Arthritis in Rats and Treatments [bio-protocol.org]
- 17. Adjuvant-Induced Arthritis Model [chondrex.com]
- 18. Adjuvant-induced arthritis rat model [bio-protocol.org]
Navigating the Transfer of Analytical Methods for 6-Keto Betamethasone Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful transfer of analytical methods is a critical step in ensuring consistent and reliable data throughout the drug development lifecycle. This guide provides a comprehensive comparison of analytical approaches for the analysis of 6-Keto Betamethasone, a significant related substance of Betamethasone. It delves into the nuances of method transfer, offers detailed experimental protocols, and presents comparative data to aid in the selection and implementation of the most suitable analytical strategy.
The transfer of an analytical procedure from one laboratory (the transferring unit) to another (the receiving unit) is a documented process that qualifies the receiving laboratory to use the method.[1] A successful transfer ensures that the receiving unit has the procedural knowledge and ability to perform the analytical method as intended.[2] The process must be well-planned, with a clear protocol that includes the objective, scope, and acceptance criteria.[2]
The Framework for Analytical Method Transfer
International Council for Harmonisation (ICH) guideline Q2(R2) emphasizes that for the transfer of a validated analytical procedure, a partial or full revalidation of the performance characteristics should be performed, or a comparative analysis of representative samples should be conducted.[3] The choice of the transfer approach should be based on a risk analysis that considers the method's complexity, its validation status, and the experience of the receiving laboratory.[1]
There are several common approaches to analytical method transfer:
-
Comparative Testing: Both the transferring and receiving laboratories analyze the same set of samples. The results are then statistically compared to ensure concordance.[4] This is the most frequently used approach.[1]
-
Co-validation (or Joint Validation): Both laboratories participate in the validation of the analytical method simultaneously.[4] This is often employed when transferring a method from a research and development setting to a quality control laboratory.[1]
-
Revalidation: The receiving laboratory conducts a full or partial revalidation of the analytical method.[4] This is necessary when significant changes are made to the method in the receiving unit.[1]
-
Transfer Waiver: In some cases, with strong scientific justification, the formal transfer process can be waived.[4]
Comparison of Analytical Methods for Corticosteroid Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant techniques for the analysis of corticosteroids like Betamethasone and its related substances, including this compound.[5][6] UPLC, with its use of smaller particle size columns, generally offers faster analysis times and improved resolution compared to traditional HPLC.[6]
Below is a comparative summary of typical performance characteristics for HPLC and UPLC methods used in the analysis of corticosteroids.
| Parameter | HPLC Method | UPLC-MS/MS Method |
| Linearity Range | 0.07 µg/mL to 200% of specification limit[7] | 0.125 - 55.81 x 10⁻⁹ mol·dm⁻³ (for BDP)[6] |
| Limit of Detection (LOD) | 0.02 µg/mL[7] | Not explicitly stated for this compound |
| Limit of Quantitation (LOQ) | 0.07 µg/mL[7] | Not explicitly stated for this compound |
| Precision (%RSD) | <5%[7] | Intra- and Inter-day CV <15%[8] |
| Accuracy (% Recovery) | Not explicitly stated | Intra- and Inter-run RSE <15%[8] |
Experimental Protocols
HPLC Method for the Analysis of Betamethasone and Related Substances
This protocol is based on a stability-indicating HPLC method developed for Betamethasone Dipropionate and its related substances.
Chromatographic Conditions:
-
Column: Altima C18 (250×4.6 mm, 5 µm)[7]
-
Mobile Phase A: Water: Tetrahydrofuran: Acetonitrile (90:4:6 v/v/v)[7]
-
Mobile Phase B: Acetonitrile: Tetrahydrofuran: Water: Methanol (74:2:4:20 v/v/v/v)[7]
-
Gradient: A gradient program is typically used to separate all related substances.
-
Flow Rate: 1.0 mL/min[7]
-
Detection: UV at 240 nm[7]
-
Injection Volume: 20 µL[7]
-
Column Temperature: 50°C[7]
Sample Preparation:
A mixture of water and acetonitrile (20:80 v/v) is used as a diluent. A standard stock solution of Betamethasone is prepared at a concentration of 100 µg/mL. Working standards are prepared by diluting the stock solution.[7]
UPLC-MS/MS Method for the Determination of Betamethasone
This protocol is adapted from a method for the quantitative determination of Betamethasone Sodium Phosphate and Betamethasone Dipropionate in human plasma.
Chromatographic Conditions:
-
Column: Hypurity C18 (150 mm × 2.1 mm, 5 µm)[6]
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., with formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 mL/min[6]
-
Detection: Mass Spectrometry (MS) with electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) mode.[6]
-
Injection Volume: 10 µL[6]
-
Column Temperature: 40°C[6]
Sample Preparation (for plasma samples):
Liquid-liquid extraction is a common technique. For example, plasma samples can be extracted with a mixture of ether and n-hexane.[6]
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the general workflow of an analytical method transfer and a typical HPLC/UPLC setup.
References
- 1. SciencePharma | Analytical methods transfer - SciencePharma [sciencepharma.com]
- 2. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 3. database.ich.org [database.ich.org]
- 4. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 5. agilent.com [agilent.com]
- 6. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of 6-Keto Betamethasone
The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling 6-Keto Betamethasone, a derivative of the potent corticosteroid Betamethasone, adherence to proper disposal protocols is essential to prevent contamination and ensure regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with stringent safety and environmental standards.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including corticosteroids like this compound, is governed by multiple regulatory bodies. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary agencies setting the standards for pharmaceutical waste management.[1][2][3] Key regulations are established under the Resource Conservation and Recovery Act (RCRA), which provides a framework for the proper management of hazardous and non-hazardous solid waste.[2]
A crucial aspect of these regulations is the classification of pharmaceutical waste as either hazardous or non-hazardous.[2] Hazardous pharmaceutical waste is subject to stricter disposal requirements, including mandatory incineration at permitted facilities.[2] In 2019, the EPA introduced Subpart P to 40 CFR part 266, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and reverse distributors.[4] A significant mandate of Subpart P is the prohibition of disposing of hazardous waste pharmaceuticals by flushing them down the sewer system.[1]
| Regulatory Aspect | Key Requirements and Information | Governing Agencies |
| Waste Classification | Pharmaceutical waste is categorized as hazardous or non-hazardous based on its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is specifically listed by the EPA. | EPA |
| Disposal of Hazardous Pharmaceutical Waste | Must be treated at a permitted treatment, storage, and disposal facility (TSDF). Incineration is the most common treatment method.[1][2] Sewering of hazardous pharmaceutical waste is prohibited.[1] | EPA |
| Disposal of Non-Hazardous Pharmaceutical Waste | While not as strictly regulated as hazardous waste, it should not be flushed unless explicitly stated by the FDA. The preferred method is through a licensed pharmaceutical waste vendor. | EPA, State Environmental Agencies |
| Controlled Substances | The disposal of controlled substances is regulated by the DEA to prevent diversion. | DEA |
| Training | Employees handling hazardous waste pharmaceuticals must receive training on proper handling, segregation, and emergency procedures.[1] | EPA, DOT (for transport) |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed, procedural guide for the safe disposal of this compound in a laboratory setting. This procedure is designed to minimize risk to personnel and the environment.
Experimental Workflow for Disposal
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Keto Betamethasone
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 6-Keto Betamethasone. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound, as a potent corticosteroid, requires stringent handling procedures to prevent exposure and contamination.
Personal Protective Equipment (PPE) Protocol
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to potent compounds like this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Dispensing (Solid Form) | Double Nitrile Gloves, Disposable Gown with Elastic Cuffs, Head Covering, Shoe Covers, Safety Goggles, and a NIOSH-approved Respirator with a Particulate Filter (e.g., N95 or higher).[1][2] |
| Solution Preparation and Handling | Double Nitrile Gloves, Disposable Gown, Safety Glasses with Side Shields.[1][3] |
| Cell Culture and In Vitro Assays | Double Nitrile Gloves, Laboratory Coat, and Safety Glasses. Work should be conducted in a certified biological safety cabinet. |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown, Shoe Covers, Safety Goggles, and a NIOSH-approved Respirator.[4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to minimize risk. The following step-by-step guidance outlines the complete operational workflow.
1. Compound Receipt and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a designated, clearly labeled, and access-restricted area.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]
2. Engineering Controls and Workstation Preparation:
-
All handling of solid this compound must be performed in a certified chemical fume hood, a ventilated balance safety enclosure, or a glove box to control powder exposure.[6][7]
-
For solution work, a standard chemical fume hood is sufficient.[8]
-
Before commencing work, ensure the designated area is clean and free of clutter.[3]
-
Cover the work surface with absorbent, disposable bench paper.
3. Weighing and Solution Preparation:
-
Don the appropriate PPE as specified in the table above.
-
Use dedicated, calibrated equipment for weighing.
-
Handle the solid compound with care to avoid generating dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
4. Experimental Procedures:
-
Clearly label all containers with the compound name, concentration, date, and your initials.
-
Avoid eating, drinking, or smoking in the laboratory.[8]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
For liquid spills, absorb the material and then decontaminate the area with a suitable cleaning agent.[8][9]
-
For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[5]
6. Decontamination and Waste Disposal:
-
All disposable materials that have come into contact with this compound, including gloves, gowns, and bench paper, must be disposed of as hazardous waste.[4]
-
Place all contaminated waste in a clearly labeled, sealed hazardous waste container.
-
Decontaminate all non-disposable equipment and work surfaces with an appropriate cleaning agent.
-
Follow your institution's specific guidelines for hazardous waste disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal protective equipment: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 2. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 3. labproinc.com [labproinc.com]
- 4. organon.com [organon.com]
- 5. fishersci.com [fishersci.com]
- 6. reddit.com [reddit.com]
- 7. uwlax.edu [uwlax.edu]
- 8. organon.com [organon.com]
- 9. organon.com [organon.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
